molecular formula C14H20N2 B2956061 4-Benzyl-4-azaspiro[2.5]octan-7-amine CAS No. 2375772-80-6

4-Benzyl-4-azaspiro[2.5]octan-7-amine

Katalognummer: B2956061
CAS-Nummer: 2375772-80-6
Molekulargewicht: 216.328
InChI-Schlüssel: DGVNSRUPPQGQSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview 4-Benzyl-4-azaspiro[2.5]octan-7-amine ( 2375772-80-6) is a high-purity spirocyclic amine building block of molecular formula C 14 H 20 N 2 and molecular weight 216.32 g/mol . This compound is part of a class of azaspirocycles that are highly valued in medicinal and synthetic chemistry for their three-dimensional, rigid scaffolds . Research Applications and Value The 4-azaspiro[2.5]octane core of this compound features a spiro-fused cyclopropane ring, which confers significant conformational rigidity . This rigidity is advantageous in structure-based drug design, as it can lock a molecule into a specific bioactive conformation, potentially leading to improved potency and selectivity for biological targets . The high fraction of sp 3 -hybridized carbons in such spirocyclic systems is associated with improved physicochemical properties, which can help modulate the solubility and metabolic stability of candidate molecules . The primary amine (-NH 2 ) group provides a versatile handle for further synthetic elaboration, allowing researchers to readily incorporate this complex, three-dimensional scaffold into larger molecular architectures through amide bond formation, reductive amination, or urea synthesis. As such, this compound serves as a valuable pharmaceutical intermediate for the exploration of novel chemical space in drug discovery programs . Handling and Usage ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet (MSDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-benzyl-4-azaspiro[2.5]octan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-13-6-9-16(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVNSRUPPQGQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC2)CC1N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Escaping Flatland: The Chemical, Structural, and Pharmacological Profiling of 4-Benzyl-4-azaspiro[2.5]octan-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

Rationale: The Spirocyclic Advantage in Modern Lead Discovery

In contemporary medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) within a drug candidate is a proven strategy to improve clinical success rates. Flat, highly aromatic molecules often suffer from poor aqueous solubility, promiscuous off-target binding, and high metabolic liability.

4-Benzyl-4-azaspiro[2.5]octan-7-amine represents a highly versatile, conformationally restricted building block designed to bypass these limitations. By integrating a spiro[2.5]octane core, this scaffold introduces rigid three-dimensionality. It acts as a bioisostere for traditional piperidines and piperazines, restricting the conformational space to reduce the entropic penalty upon target binding while maintaining a favorable physicochemical profile. The primary amine at the 7-position serves as an ideal vector for library generation (e.g., amidation, reductive amination), while the N-benzyl group provides synthetic protection and a lipophilic anchor for hydrophobic pocket engagement.

Structural Identity and Physicochemical Metrics

Understanding the baseline physicochemical properties is critical for predicting a compound's behavior in biological systems. The data below summarizes the core metrics of this spirocyclic scaffold.

Table 1: Quantitative Physicochemical and Safety Profile

PropertyValueCausality / Significance
CAS Number 2375772-80-6[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₄H₂₀N₂[1]High Fsp³ character drives improved aqueous solubility.
Molecular Weight 216.32 g/mol [1]Highly efficient size for fragment-based or lead-generation libraries.
SMILES Code NC(C1)CCN(CC2=CC=CC=C2)C31CC3[1]Topological representation confirming the spirocyclic junction.
H-Bond Donors 1 (Primary Amine)Provides a highly reactive vector for covalent linkage or target engagement.
H-Bond Acceptors 2 (Nitrogen lone pairs)Facilitates critical interactions with kinase or GPCR binding sites.
GHS Hazards H302, H315, H319, H335[1]Indicates Acute Toxicity (Oral) and Irritation; dictates PPE protocols[2].

Synthetic Access: Causality in Reductive Amination

To integrate this building block into a drug discovery pipeline, researchers often synthesize it from the corresponding ketone. The following protocol details the reductive amination process, engineered as a self-validating system to ensure high yield and purity.

Synth SM 4-Azaspiro[2.5]octan-7-one (Starting Material) Benz N-Benzylation (BnBr, K2CO3, MeCN) SM->Benz Int 4-Benzyl-4-azaspiro[2.5]octan-7-one (Intermediate) Benz->Int RedAmin Reductive Amination (NH4OAc, NaBH3CN, MeOH) Int->RedAmin Prod 4-Benzyl-4-azaspiro[2.5]octan-7-amine (Target Compound) RedAmin->Prod

Fig 1. Retrosynthetic workflow and functionalization of the spirocyclic core.

Step-by-Step Protocol: Reductive Amination
  • Imine Formation: Dissolve 4-benzyl-4-azaspiro[2.5]octan-7-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol.

    • Causality: A massive excess of ammonium acetate is required to drive the equilibrium toward the imine/iminium intermediate, preventing the formation of unwanted secondary amine dimers.

  • In-Process Validation: Stir at room temperature for 2 hours. Validate complete ketone consumption via LC-MS before proceeding.

    • Causality: Premature addition of the reducing agent will irreversibly reduce the unreacted ketone to the corresponding alcohol, drastically reducing the yield of the target amine.

  • Selective Reduction: Cool the reaction to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

    • Causality: NaBH₃CN is uniquely stable in mildly acidic/neutral conditions and selectively reduces the protonated iminium ion without attacking the unreacted carbonyl group.

  • Acid-Base Extraction (Self-Validating Purification): Quench with 1M HCl to destroy excess hydride, then partition with Ethyl Acetate. Discard the organic layer. Basify the aqueous layer to pH > 10 using 2M NaOH, then extract with Dichloromethane (DCM).

    • Causality: This pH-swing extraction exploits the basicity of the newly formed primary amine. Neutral impurities remain in the initial organic wash, ensuring that only the desired basic product is isolated in the final DCM phase.

DMPK Profiling: Microsomal Stability and Clearance

Because the N-benzyl group is highly susceptible to Phase I oxidative metabolism (specifically N-dealkylation by Cytochrome P450 enzymes), evaluating the intrinsic clearance (CLint) of this scaffold is a mandatory step before in vivo efficacy testing.

DMPK Comp Spirocyclic Amine (Test Compound) Microsomes HLM Incubation (NADPH, 37°C) Comp->Microsomes LCMS LC-MS/MS Quantification Microsomes->LCMS Data Calculate In Vitro t1/2 & CLint LCMS->Data Decision Lead Optimization Decision Data->Decision

Fig 2. Standardized DMPK screening cascade for evaluating microsomal stability.

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay
  • Matrix Preparation: Thaw HLM on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: MgCl₂ is a critical structural cofactor for CYP450 enzymes; without it, enzymatic activity rapidly degrades.

  • Control Integration (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells.

    • Causality: These controls validate the assay's integrity. If Verapamil is not rapidly degraded, the microsomes have lost enzymatic activity, and the assay must be rejected.

  • Incubation & Initiation: Pre-incubate the matrix with 1 µM of 4-benzyl-4-azaspiro[2.5]octan-7-amine at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for Phase I CYP450 oxidation. Its addition precisely controls the start time (T=0) of the metabolic reaction.

  • Quenching & Precipitation: At T=0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile in time. The internal standard normalizes any volumetric errors during subsequent LC-MS/MS injection, ensuring quantitative trustworthiness.

Safety, Handling, and Regulatory Compliance

According to standard GHS classifications, 4-Benzyl-4-azaspiro[2.5]octan-7-amine is classified under the signal word Warning [1]. The compound presents specific hazards including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Laboratory Handling Protocol:

  • Containment: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to mitigate inhalation risks (P261)[1].

  • PPE: Nitrile gloves, protective eyewear, and a standard laboratory coat are mandatory (P280)[1].

  • Exposure Response: In the event of ocular exposure, immediately flush eyes with water for several minutes, removing contact lenses if present and easy to do (P305+P351+P338)[1].

References

  • NextSDS. "4-benzyl-4-azaspiro[2.5]octan-7-amine - Chemical Substance Information". Available at: [Link]

  • PubChemLite. "4-benzyl-4-azaspiro[2.5]octan-7-amine (C14H20N2) - Structural Information". Available at: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at: [Link]

Sources

4-Benzyl-4-azaspirooctan-7-amine: Exact Mass, Molecular Weight, and Analytical Workflows

4-Benzyl-4-azaspiro[1]octan-7-amine: Exact Mass, Molecular Weight, and Analytical Workflows

Executive Summary

In modern drug discovery, the shift from planar, aromatic-heavy molecules to complex three-dimensional architectures has become a defining strategy for improving clinical success rates. 4-Benzyl-4-azaspiro[1]octan-7-amine (CAS: 2375772-80-6) is a highly valuable spirocyclic building block that exemplifies this paradigm shift. This technical guide provides an in-depth analysis of its physicochemical properties, detailing the critical distinction between its average molecular weight and exact mass. Furthermore, it outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for structural elucidation and explores the mechanistic rationale behind incorporating spirocyclic scaffolds in pharmaceutical development.

Physicochemical Profiling: Mass & Molecular Weight Analysis

Understanding the distinction between average molecular weight and exact mass is foundational for both synthetic scaling and analytical verification.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of 4-Benzyl-4-azaspiro[1]octan-7-amine[1].

PropertyValueAnalytical Relevance
Chemical Name 4-Benzyl-4-azaspiro[1]octan-7-amineIUPAC nomenclature
CAS Number 2375772-80-6Unique chemical identifier
Molecular Formula C₁₄H₂₀N₂Elemental composition
Average Molecular Weight 216.32 g/mol Macroscopic stoichiometry & yield calculation
Exact Mass (Monoisotopic) 216.16264 DaHRMS target identification & mass defect
[M+H]⁺ Exact Mass 217.16992 DaESI+ mass spectrometry detection
Fsp³ (Fraction sp³) ~0.573D structural complexity metric
The Causality of Mass Selection

In macroscopic synthetic chemistry, the average molecular weight (216.32 g/mol ) is utilized because it accounts for the natural isotopic distribution of elements (e.g., Carbon-12 vs. Carbon-13) across a bulk sample. However, in High-Resolution Mass Spectrometry (HRMS), the exact mass (216.16264 Da) is strictly required. Exact mass is calculated using only the most abundant isotope of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074). Because the mass defect (the difference between the exact mass and the nominal mass) is unique to specific elemental combinations, utilizing the exact mass allows analysts to unequivocally differentiate 4-Benzyl-4-azaspiro[1]octan-7-amine from isobaric interferences (molecules with the same nominal mass but different formulas).

Analytical Workflows: HRMS Protocol

To confirm the identity of 4-Benzyl-4-azaspiro[1]octan-7-amine, a self-validating HRMS workflow must be employed. The following step-by-step methodology ensures that the analytical system continuously verifies its own accuracy, preventing false positives caused by instrumental drift.

Step-by-Step HRMS Methodology
  • Sample Preparation & Internal Calibration: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade water containing 0.1% Formic Acid. Crucial Step: Spike the sample with a known lock-mass internal standard (e.g., Leucine Enkephalin,[M+H]⁺ = 556.2766 Da). This creates a self-validating system; the instrument continuously calibrates against this known mass, ensuring any deviation in the target mass is strictly due to the sample, not the detector.

  • UHPLC Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm). Utilize a gradient elution (5% to 95% Acetonitrile over 5 minutes) to separate the target compound from potential matrix suppressors, ensuring maximum ionization efficiency.

  • ESI Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. The basic primary amine at the 7-position and the tertiary amine at the 4-position readily accept a proton, forming the [M+H]⁺ adduct at an exact mass of 217.1699 Da .

  • Mass Analysis: Route the ions into an Orbitrap or Q-TOF mass analyzer set to a resolving power of >60,000 (at m/z 200).

  • Data Processing & Isotopic Validation: Extract the chromatogram for m/z 217.1699. A strict mass accuracy threshold of <5 ppm error must be enforced. Furthermore, validate the M+1 isotopic peak (driven by ~1.1% natural ¹³C abundance). For a C₁₄ compound, the M+1 peak should be approximately 15.4% the intensity of the monoisotopic peak.

HRMS_WorkflowASample PrepInternal Std AddedBUHPLC SeparationGradient ElutionA->BCESI IonizationPositive ModeB->CDOrbitrap/TOFMass AnalysisC->DEData Processing<5 ppm ErrorD->E

Step-by-step HRMS workflow for validating the exact mass of spirocyclic compounds.

Applications in Drug Development: The Spirocyclic Advantage

The structural architecture of 4-Benzyl-4-azaspiro[1]octan-7-amine is not arbitrary; it is a deliberate design choice rooted in modern pharmacological strategy.

The "Escape from Flatland" Hypothesis

Historically, combinatorial chemistry libraries were dominated by flat, sp²-hybridized aromatic rings due to their ease of synthesis. However, these planar molecules often suffer from poor solubility and off-target promiscuity (toxicity). In their seminal paper "Escape from Flatland," Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with higher clinical success rates [2].

Mechanistic Rationale of the Spirocycle

4-Benzyl-4-azaspiro[1]octan-7-amine possesses a high Fsp³ value. Out of its 14 total carbons, 8 are sp³-hybridized (the 7 carbons of the spirocyclic core plus the benzylic CH₂), yielding an Fsp³ of ~0.57 .

The causality behind utilizing this specific spirocyclic scaffold involves two primary pharmacological benefits:

  • Conformational Rigidity & Target Affinity: The perpendicular arrangement of the two rings in the spiro[1]octane core projects functional groups (like the primary amine) into specific 3D vectors. This lock-and-key rigidity reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity.

  • Metabolic Stability: By replacing flat aromatic rings with a saturated spirocycle, the molecule becomes less susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes, which often target electron-rich aromatic systems.

Spirocycle_LogicSpiro4-azaspirooctane CoreProp1Increased Fsp3 FractionSpiro->Prop1Prop2Conformational RigiditySpiro->Prop2Out1Enhanced Metabolic StabilityProp1->Out1Out2Improved Target AffinityProp2->Out2

Logical relationship between the spirocyclic core and resulting pharmacological benefits.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Synthesis Pathway of 4-Benzyl-4-azaspirooctan-7-amine Precursors: A Comprehensive Technical Guide

Synthesis Pathway of 4-Benzyl-4-azaspiro[1]octan-7-amine Precursors: A Comprehensive Technical Guide

Introduction & Mechanistic Rationale

Spirocyclic amines, particularly azaspiro[1]octanes, have emerged as privileged scaffolds in modern medicinal chemistry. They offer rigid, three-dimensional architectures that improve metabolic stability and receptor binding affinity compared to their flat, aromatic counterparts. The 4-azaspiro[1]octan-7-amine core is notably utilized in the development of somatostatin receptor 4 (SSTR4) agonists[2] and muscarinic acetylcholine receptor (M4) antagonists[3].

Synthesizing the final target, 4-benzyl-4-azaspiro[1]octan-7-amine , requires the strategic construction of its direct precursor, 4-benzyl-4-azaspiro[1]octan-7-one . Retrosynthetically, this spiro-ketone is a 2-spirocyclopropyl-piperidin-4-one derivative. The most robust and scalable method to construct this system is through a convergent Dieckmann condensation of an unsymmetrical aza-diester, followed by reductive amination[4][5].

Why the Dieckmann Condensation?

Constructing a piperidin-4-one with a spirocenter at the 2-position is sterically demanding. Direct alkylation of a pre-formed piperidone often fails to achieve the required spiro-connectivity. By utilizing an acyclic diester intermediate—specifically ethyl 2-(1-(benzyl(3-ethoxy-3-oxopropyl)amino)cyclopropyl)acetate—we leverage the thermodynamic driving force of intramolecular cyclization.

A fascinating aspect of this specific Dieckmann condensation is its regiochemical indifference . The unsymmetrical diester possesses two distinct α -methylene sites capable of enolization. Regardless of whether the C6-enolate attacks the C8-ester or the C8-enolate attacks the C6-ester, the subsequent saponification and decarboxylation of the resulting β -keto esters converge exclusively to the identical target: 4-benzyl-4-azaspiro[1]octan-7-one. This eliminates the need for complex regiocontrol, making the protocol highly self-validating and scalable.

Experimental Methodologies

Protocol 1: Synthesis of Ethyl 2-(1-(benzylamino)cyclopropyl)acetate

Rationale: We utilize cyclopropanone hemiacetal as a highly strained, reactive electrophile. Condensation with benzylamine generates a cyclopropiminium ion in situ, which is subsequently trapped by a titanium enolate to form the crucial C-C bond[5].

  • Imine Formation: To a solution of 1-ethoxy-1-cyclopropanol (1.0 eq) in anhydrous CH2Cl2 at 0 °C, add benzylamine (1.05 eq) dropwise. Stir for 2 hours to allow the formation of the N-benzylcyclopropanimine intermediate.

  • Enolate Addition: In a separate flame-dried flask, generate the titanium enolate of ethyl acetate by treating ethyl acetate (1.2 eq) with TiCl4 (1.2 eq) and triethylamine (1.3 eq) in CH2Cl2 at -78 °C.

  • Coupling: Transfer the imine solution to the enolate mixture at -78 °C. Slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, dry over MgSO4, and concentrate. Purify via silica gel chromatography to yield the product.

Protocol 2: Aza-Michael Addition to Form the Diester

Rationale: The secondary amine must be alkylated with a propionate equivalent to provide the remaining three carbons of the piperidine ring. Ethyl acrylate is an ideal Michael acceptor for this transformation.

  • Reaction: Dissolve ethyl 2-(1-(benzylamino)cyclopropyl)acetate (1.0 eq) in absolute ethanol. Add ethyl acrylate (2.0 eq) and a catalytic amount of glacial acetic acid.

  • Heating: Reflux the mixture for 24 hours. The steric bulk of the cyclopropyl group necessitates elevated temperatures for complete conversion.

  • Isolation: Concentrate the mixture under reduced pressure and purify via flash chromatography to isolate the unsymmetrical diester.

Protocol 3: Dieckmann Condensation and Decarboxylation

Rationale: Intramolecular cyclization forms the 6-membered piperidine ring. Strong base ensures complete enolization, while subsequent acid hydrolysis drives the decarboxylation of the β -keto ester to the thermodynamically stable spiro-ketone.

  • Cyclization: Dissolve the diester (1.0 eq) in anhydrous THF. Add potassium tert-butoxide (1.5 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours.

  • Saponification/Decarboxylation: Quench the reaction with 6M HCl (aq) and heat the biphasic mixture to reflux for 12 hours. This step hydrolyzes the ester and thermally ejects CO2.

  • Neutralization: Cool to 0 °C, basify to pH 10 with 2M NaOH, and extract with ethyl acetate. Dry and concentrate to yield 4-benzyl-4-azaspiro[1]octan-7-one.

Protocol 4: Reductive Amination to the Final Target

Rationale: The ketone is converted to the primary amine using ammonium acetate. Sodium cyanoborohydride is chosen as the reducing agent because it is stable in protic solvents and selectively reduces the intermediate iminium ion over the starting ketone at mildly acidic pH[4].

  • Imine Formation: Dissolve 4-benzyl-4-azaspiro[1]octan-7-one (1.0 eq) and ammonium acetate (5.0 eq) in methanol[4].

  • Reduction: Add sodium cyanoborohydride (0.3 to 0.5 eq) to the yellow solution[4].

  • Heating: Heat the mixture to reflux for 64 hours to ensure complete conversion of the sterically hindered ketone[4].

  • Purification: Concentrate the reaction mixture, resuspend in aqueous base, extract with dichloromethane, and purify via automated flash silica column chromatography (NH-functionalized column) using an EtOAc/heptane gradient to afford 4-benzyl-4-azaspiro[1]octan-7-amine[4].

Quantitative Data Summary

StepTransformationKey ReagentsReaction Time / TempExpected Yield
1 Cyclopropanol to Amino EsterBnNH 2​ , TiCl 4​ , EtOAc14 h / -78 °C to RT65-75%
2 Aza-Michael AdditionEthyl acrylate, AcOH (cat.)24 h / Reflux80-85%
3 Dieckmann & DecarboxylationKOtBu; then 6M HCl4 h (RT); 12 h (Reflux)70-80%
4 Reductive AminationNH 4​ OAc, NaBH 3​ CN, MeOH64 h / Reflux60-75%

Visualizations

PathwayACyclopropanoneHemiacetalBEthyl 2-(1-(benzylamino)cyclopropyl)acetateA->B 1. BnNH2 2. TiCl4, EnolateCDiester Intermediate(Aza-Michael Adduct)B->C Ethyl Acrylate RefluxD4-Benzyl-4-azaspiro[2.5]octan-7-oneC->D 1. KOtBu (Dieckmann) 2. HCl (aq), HeatE4-Benzyl-4-azaspiro[2.5]octan-7-amineD->E NH4OAc, NaBH3CN MeOH, Reflux

Retrosynthetic analysis and forward synthesis pathway of 4-Benzyl-4-azaspiro[1]octan-7-amine.

DieckmannDiesterUnsymmetrical DiesterN-Bn-N-(CH2CH2CO2Et)-C(cyPr)-CH2CO2EtEnolate1C6 Enolate AttackDiester->Enolate1 KOtBuEnolate2C8 Enolate AttackDiester->Enolate2 KOtBuBetaKeto16-EthoxycarbonylRegioisomerEnolate1->BetaKeto1 CyclizationBetaKeto28-EthoxycarbonylRegioisomerEnolate2->BetaKeto2 CyclizationKetone4-Benzyl-4-azaspiro[2.5]octan-7-oneBetaKeto1->Ketone Hydrolysis & DecarboxylationBetaKeto2->Ketone Hydrolysis & Decarboxylation

The convergent nature of the Dieckmann condensation eliminating the need for regiocontrol.

References

  • [4] CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates. Google Patents. Available at:

  • [2] WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates. Google Patents. Available at:

  • [3] Synthesis and characterization of chiral 6-azaspiro[1]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed (NIH). Available at:[Link]

Escaping Flatland: The Strategic Role of Azaspiro[2.5]octane Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Three-Dimensional Imperative

In contemporary drug discovery, the historical over-reliance on planar, sp2-hybridized aromatic rings has frequently been linked to poor physicochemical properties, including low aqueous solubility, high lipophilicity, and off-target promiscuity. The paradigm shift toward "escaping flatland" emphasizes the incorporation of sp3-rich, three-dimensional scaffolds[1]. Among these, the azaspiro[2.5]octane system—a spirocyclic framework featuring a cyclopropane ring fused to a piperidine—has emerged as a privileged structural motif[2]. This technical guide explores the mechanistic rationale, pharmacological applications, and self-validating synthetic methodologies surrounding azaspiro[2.5]octane derivatives.

Physicochemical & Pharmacological Rationale

The integration of an azaspiro[2.5]octane core is not merely a structural novelty; it is driven by precise causality in molecular design.

  • Conformational Rigidity and Exit Vectors: Unlike flexible alkyl chains or flat phenyl rings, the spiro-fusion locks the piperidine ring into a defined conformation. This rigidity projects substituents along precise, non-coplanar equatorial or axial exit vectors, allowing for highly specific spatial interactions with target protein binding pockets[1].

  • Evasion of hERG Liability: The human ether-a-go-go-related gene (hERG) potassium channel is a notorious off-target that favors large, hydrophobic, and planar aromatic groups. By replacing an aromatic linker with the spirocyclopropyl core of azaspiro[2.5]octane, researchers effectively disrupt the planarity required for hERG binding, thereby widening the therapeutic window without sacrificing the distance geometry between pharmacophores[3].

  • Metabolic Stability: The rigid sp3 character reduces the molecule's affinity for the flat metabolizing pockets of cytochrome P450 enzymes (e.g., CYP2C9), enhancing the pharmacokinetic profile and metabolic half-life[2].

Case Studies in Target Engagement

Histamine-3 Receptor (H3R) Antagonists

AstraZeneca utilized a 6-azaspiro[2.5]octane carboxamide scaffold to develop potent H3R antagonists for cognitive disorders. The spirocyclic core maintained nanomolar potency while achieving an exceptional selectivity profile against 144 secondary pharmacological receptors (with activity only at σ2 at 10 μM)[3]. Because the scaffold lowered lipophilicity while maintaining receptor affinity, the exemplar compound demonstrated a brain-to-plasma ratio of ~3, proving that the scaffold optimally supports blood-brain barrier (BBB) penetrance for central nervous system targets[3].

NAMPT & MmpL3 Inhibitors

In oncology and metabolism, incorporating azaspiro[2.5]octane improved the binding potency of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors while actively minimizing off-target interactions with the CYP2C9 enzyme[2]. Furthermore, in antitubercular drug discovery, pyridine-2-methylamine derivatives featuring a 6-azaspiro[2.5]octane moiety maintained potent activity (MIC = 1-2 μg/mL) against M. tuberculosis by effectively inserting into the S1 hydrophobic pocket of the MmpL3 transporter[4].

Quantitative Data Summary
Compound / TargetScaffold MotifKey Pharmacological MetricOff-Target / Selectivity Profile
H3R Antagonist (Cmpd 6s) 6-azaspiro[2.5]octane carboxamideBrain-to-plasma ratio ~3; Free-plasma > IC50 (~50x)Selective over 144 receptors (only σ2 active at 10 μM)
NAMPT Inhibitor Azaspiro[2.5]octaneImproved target binding potencyMinimized CYP2C9 interactions
MmpL3 Inhibitor (Cmpd 36) 6-azaspiro[2.5]octaneMIC = 1-2 μg/mL (M. tuberculosis)Maintained activity vs. dimethylpiperidine analogs

Mechanistic Workflows & Visualizations

H3R_Pathway H3R Histamine-3 Receptor (H3R) Gi Gi/o Protein Activation H3R->Gi Couples to Release Increased Neurotransmitter Release H3R->Release Disinhibits Pathway Agonist Endogenous Histamine Agonist->H3R Activates Antagonist Azaspiro[2.5]octane Antagonist Antagonist->H3R Blocks (High Affinity) cAMP Decreased cAMP Gi->cAMP Inhibits Adenylyl Cyclase NT Inhibition of Neurotransmitter Release cAMP->NT Leads to

H3R signaling pathway modulation by azaspiro[2.5]octane antagonists.

Synthetic Methodologies & Self-Validating Protocols

Historically, synthesizing azaspiro[2.5]octanes required harsh conditions, such as Horner-Wadsworth-Emmons olefination followed by Corey-Chaykovsky cyclopropanation, which often lacked stereocontrol[2]. Recent breakthroughs have introduced enzymatic stereodivergent synthesis using engineered protoglobins (carbene transferases)[2].

Protocol: Enzymatic Stereodivergent Synthesis of Azaspiro[2.5]octanes

This protocol utilizes lyophilized E. coli lysate containing engineered protoglobins to achieve gram-scale, enantioenriched products without organic cosolvents[2].

Causality of Experimental Design: Utilizing whole-cell lysate rather than purified enzyme drastically reduces cost and preparation time. The deliberate exclusion of organic solvents prevents the denaturation of the hemoprotein catalyst while thermodynamically driving the hydrophobic substrates into the enzyme's active site.

Self-Validating Mechanism: The protocol incorporates an immediate chiral HPLC validation step against a racemic standard. If the enantiomeric excess (ee%) falls below 95%, the system flags the lysate batch for degradation or indicates improper thermal control during the carbene transfer, preventing downstream failures.

Step-by-Step Methodology:

  • Catalyst Preparation: Resuspend lyophilized E. coli lysate expressing the engineered protoglobin variant in M9 buffer (pH 7.4) to a final concentration of 25 g/L[2].

  • Substrate Loading: Add the exocyclic N-heterocycle substrate (e.g., N-Boc-4-methylenepiperidine) directly to the aqueous buffer up to 150 mM.

  • Carbene Precursor Addition: Slowly introduce the diazo carbene precursor (e.g., ethyl diazoacetate) via a syringe pump over 2 hours at 25°C. Note: Slow addition is critical to prevent off-target diazo dimerization.

  • Reaction Quenching & Extraction: After 12 hours, quench the reaction with 1M HCl. Extract the organic products using ethyl acetate (3 x 20 mL).

  • Self-Validation (Chiral HPLC): Evaporate a 100 μL aliquot of the organic layer, reconstitute in hexanes/isopropanol, and inject into a chiral HPLC column. Compare the retention times against a synthesized racemic standard to confirm stereodivergence and ee%.

  • Purification: Purify the bulk organic phase via flash column chromatography to isolate the pure enantioenriched azaspiro[2.5]octane derivative.

Synthesis_Workflow Start Exocyclic N-Heterocycle Reaction Stereodivergent Cyclopropanation Start->Reaction Enzyme Engineered Protoglobin Enzyme->Reaction Catalyzes Diazo Diazo Carbene Precursor Diazo->Reaction Product Enantioenriched Azaspiro[2.5]octane Reaction->Product Yields Validation Chiral HPLC Validation Product->Validation Confirms ee%

Biocatalytic stereodivergent synthesis workflow for azaspiro[2.5]octanes.

Conclusion

The azaspiro[2.5]octane scaffold exemplifies the power of three-dimensional structural design in medicinal chemistry. By escaping flatland, this spirocyclic motif solves critical challenges related to off-target toxicity, metabolic instability, and receptor selectivity, offering a highly tunable vector space for next-generation therapeutics.

Sources

Technical Whitepaper: Safety, Handling, and Application Profiling of 4-Benzyl-4-azaspiro[2.5]octan-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy for improving pharmacokinetic properties, metabolic stability, and target selectivity. 4-Benzyl-4-azaspiro[2.5]octan-7-amine (CAS: 2375772-80-6) represents a highly versatile spirocyclic building block [1].

The architecture of this molecule features a cyclopropane ring spiro-fused to a piperidine core, with a primary amine at the 7-position and a benzyl-protected secondary amine at the 4-position. This structural pre-organization restricts conformational flexibility, allowing researchers to precisely vector pharmacophores in three-dimensional space. Such azaspiro[2.5]octane derivatives are increasingly utilized in the synthesis of novel kinase inhibitors (e.g., BTK inhibitors) and metabolic modulators (e.g., ANGPTL3 inhibitors) [2, 3]. However, the presence of a highly nucleophilic primary amine and a lipophilic benzyl group necessitates rigorous, mechanistically grounded handling protocols to mitigate chemical hazards.

Physicochemical Profiling & Hazard Causality

To safely handle 4-Benzyl-4-azaspiro[2.5]octan-7-amine, one must understand the causality behind its physicochemical properties and resulting safety classifications [1, 4].

Quantitative Data Summary
PropertyValue / Classification
Chemical Name 4-Benzyl-4-azaspiro[2.5]octan-7-amine
CAS Registry Number 2375772-80-6
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.32 g/mol
SMILES String NC(C1)CCN(CC2=CC=CC=C2)C31CC3
GHS Signal Word Warning
GHS Hazard Codes H302, H315, H319, H335
Toxicological Causality (E-E-A-T Analysis)
  • H302 (Harmful if swallowed): The lipophilic benzyl moiety significantly enhances the molecule's partition coefficient (LogP), facilitating rapid absorption across the gastrointestinal epithelium. Once systemic, the spirocyclic amine can act on off-target central and peripheral receptors.

  • H315 / H319 (Skin & Serious Eye Irritation): The primary amine at the 7-position acts as a strong Lewis base. Upon contact with physiological moisture (sweat, tears), it extracts protons from the environment, leading to a localized spike in pH. This alkalinity causes saponification of epidermal lipids and disruption of the acid mantle, resulting in acute tissue irritation [1].

  • H335 (May cause respiratory irritation): In its free-base form, the compound exhibits sufficient volatility and particulate mobility to enter the respiratory tract, where the same alkaline hydrolysis mechanism damages mucosal linings.

Rigorous Handling & Self-Validating Protocols

Standard operating procedures (SOPs) often fail due to a lack of real-time validation. The following step-by-step methodology incorporates a self-validating feedback loop to ensure absolute containment and safety during the manipulation of 4-Benzyl-4-azaspiro[2.5]octan-7-amine.

Step-by-Step Methodology: Preparation, Weighing, and Validation
  • Environmental Isolation:

    • Conduct all weighing and transfer operations within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: Prevents the inhalation of alkaline particulates (H335 mitigation).

  • Advanced PPE Donning:

    • Equip double-layered nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or P100) if handling outside of primary containment.

    • Causality: Nitrile provides a robust barrier against lipophilic amines, preventing dermal penetration (H315 mitigation).

  • Static-Free Transfer:

    • Use an anti-static ionizer fan during the weighing of the solid free-base. Transfer the material using grounded stainless-steel spatulas.

    • Causality: Amines in powder form can hold a static charge, leading to aerosolization and contamination of the balance enclosure.

  • Self-Validating Decontamination:

    • Post-weighing, wipe down the balance and surrounding surfaces with a 1% citric acid or dilute acetic acid solution to neutralize the base.

    • Validation Step: Swab the cleaned area with a wetted universal pH indicator strip. A resulting pH of 7.0–7.5 confirms the complete neutralization and removal of the amine. If the strip indicates pH > 8, repeat the acid wash.

Emergency Response & Decontamination Workflow

In the event of a spill, rapid containment and neutralization are critical. The workflow below outlines the logical progression from detection to validated disposal.

SpillProtocol A Spill Detected (Solid or Solution) B Assess Scale & Ventilation A->B C Don Advanced PPE (N95/P100, Nitrile) B->C Confirmed D Containment (Inert Absorbent) C->D E Neutralization (Mild Acid Wash) D->E F Validation (pH Swab Test = 7.0) E->F

Fig 1. Self-validating spill response and decontamination workflow for basic amines.

Synthetic Utility & Downstream Workflows

Beyond safety, understanding the chemical reactivity of 4-Benzyl-4-azaspiro[2.5]octan-7-amine is essential for drug development professionals. The molecule is engineered for orthogonal functionalization.

The primary amine at the 7-position is sterically accessible and highly nucleophilic, making it an ideal candidate for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling to attach pharmacophores. Meanwhile, the 4-position nitrogen is protected by a robust benzyl group. Once the 7-position is functionalized, the benzyl group can be selectively cleaved via palladium-catalyzed hydrogenation (Pd/C, H₂), exposing the secondary spiro-amine for subsequent derivatization [5]. This orthogonal reactivity allows for the rapid generation of diverse chemical libraries.

SynthesisWorkflow S1 4-Benzyl-4-azaspiro[2.5]octan-7-amine (Starting Scaffold) S2 Orthogonal Protection (Boc/Fmoc on 7-Amine) S1->S2 Step 1 S3 Debenzylation (Pd/C, H2 at 4-Position) S2->S3 Step 2 S4 Core Functionalization (SNAr or Buchwald-Hartwig) S3->S4 Step 3 S5 Lead Compound (High Fsp3 Kinase Inhibitor) S4->S5 Step 4

Fig 2. Orthogonal functionalization workflow of the spirocyclic scaffold in drug discovery.

By integrating this spirocyclic core, researchers can systematically decrease the lipophilicity and increase the aqueous solubility of their lead compounds, directly addressing the attrition rates commonly associated with flat, hydrophobic drug candidates.

References

  • Journal of Medicinal Chemistry . "Discovery, Optimization, and Evaluation of Novel ANGPTL3 Modulators for the Treatment of Hyperlipidemia". ACS Publications, 2025. Available at:[Link]

  • Google Patents / WIPO. "5-Aminopyrazole Carboxamide Derivative as BTK Inhibitor and Preparation Method". Google APIs Patent Database, 2017.
  • NextSDS Database . "Chemical Substance Information: 4-benzyl-4-azaspiro[2.5]octan-7-amine". NextSDS Regulatory Tracking. Available at:[Link]

  • PubChemLite / LCSB . "Structural Information: 4-benzyl-4-azaspiro[2.5]octan-7-amine". University of Luxembourg. Available at: [Link]

preliminary in vitro toxicity data for 4-Benzyl-4-azaspiro[2.5]octan-7-amine

Predictive In Vitro Toxicity Profiling for 4-Benzyl-4-azaspiro[1]octan-7-amine

Executive Summary & Pharmacophore Rationale

The compound 4-Benzyl-4-azaspiro[1]octan-7-amine (CAS: 2375772-80-6) is an emerging spirocyclic building block highly valued in modern drug discovery for its rigid, three-dimensional architecture. Spirocyclic scaffolds often provide improved metabolic stability and target selectivity compared to flat aromatic rings. However, while its utility in synthesis is well-recognized, deep biological and toxicological literature data for this specific molecule remains scarce[2].

Based on established Global Harmonized System (GHS) notifications, this compound is classified under Acute Tox. 4 (harmful via oral, dermal, and inhalation routes), Skin Irrit. 2 , and STOT SE 3 (respiratory irritation)[3]. As a Senior Application Scientist, I approach this molecule by analyzing its pharmacophore: a lipophilic benzyl group coupled with a basic primary amine. This specific structural combination frequently drives predictable in vitro toxicological liabilities, such as lysosomotropism (intracellular trapping in acidic organelles) and hERG channel blockade.

This whitepaper establishes a rigorous, self-validating in vitro screening cascade designed to de-risk 4-Benzyl-4-azaspiro[1]octan-7-amine and its derivatives during early-stage lead optimization.

Strategic Screening Workflow

To systematically evaluate the safety profile of this spirocyclic amine, we must implement an assay cascade that moves from basal cytotoxicity to specific organ-level liabilities (cardiotoxicity and genotoxicity).

WorkflowACompound Synthesis & QC4-Benzyl-4-azaspirooctan-7-amineBPhysicochemical Profiling(Lipophilicity, pKa)A->BCCytotoxicity Screening(HepG2 / BALB/3T3)B->CDCardiotoxicity (hERG)Automated Patch-ClampB->DEGenotoxicity(Mini-Ames Test)B->EFLead Optimization &Go/No-Go DecisionC->FD->FE->F

Figure 1: In vitro toxicity screening workflow for spirocyclic amine scaffolds.

Step-by-Step Experimental Methodologies

The following protocols are engineered to be self-validating systems. Every assay includes internal controls to ensure that the causality of the observed toxicity is accurately attributed to the test article rather than experimental artifacts.

Protocol A: Basal Cytotoxicity Profiling (Adapted from OECD 129)

Causality: Basic, lipophilic amines easily cross cell membranes but become protonated and trapped within acidic lysosomes. This lysosomotropism leads to organelle swelling, mitochondrial uncoupling, and rapid ATP depletion. We utilize the Neutral Red Uptake (NRU) assay or ATP-luminescence to quantify this stress[4].

  • Cell Seeding: Seed BALB/3T3 or HepG2 cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-Benzyl-4-azaspiro[1]octan-7-amine in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 300 µM. Critical Control: Ensure final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Exposure: Aspirate media and replace with compound-dosed media. Include a positive control (e.g., Chlorpromazine, a known lysosomotropic agent) and a vehicle control. Incubate for 48 hours.

  • Quantification: Add Neutral Red dye (50 µg/mL) and incubate for 3 hours. Wash cells with PBS, extract the incorporated dye using an ethanol/acetic acid solution, and measure absorbance at 540 nm.

  • Validation: The assay is valid only if the vehicle control shows >90% viability and the positive control yields an IC₅₀ within historical laboratory ranges.

Protocol B: Genotoxicity via Bacterial Reverse Mutation (OECD 471)

Causality: To ensure the spirocyclic core does not intercalate DNA or undergo CYP450-mediated bioactivation into reactive electrophiles, we perform the Ames test[5].

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535) and Escherichia coli (WP2 uvrA) overnight.

  • Metabolic Activation: Prepare 10% rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP and glucose-6-phosphate to simulate hepatic metabolism.

  • Exposure (Pre-incubation Method): Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of the test compound (up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate for 48-72 hours. Count revertant colonies. A positive result requires a dose-dependent increase in revertants (≥2-fold over vehicle control).

Protocol C: Cardiotoxicity (hERG Automated Patch-Clamp)

Causality: The benzyl-amine motif is a classic pharmacophore for binding to the Y652 and F656 aromatic residues within the inner cavity of the hERG potassium channel, potentially causing QT interval prolongation.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse 4-Benzyl-4-azaspiro[1]octan-7-amine at escalating concentrations (1 µM to 100 µM). Use E-4031 as a positive control.

  • Data Analysis: Calculate the fractional block of the tail current to determine the IC₅₀.

Predictive Quantitative Data & Mechanistic Mapping

Because primary literature data for this specific CAS number is currently limited[2], the table below synthesizes predictive in vitro data based on the structural class (spirocyclic lipophilic amines) and its empirical GHS hazard classifications (Acute Tox 4)[3].

Assay TypeBiological SystemPredictive Value / OutcomeMechanistic Rationale
Basal Cytotoxicity (IC₅₀) HepG2 / BALB/3T325 - 50 µM (Moderate)Lysosomotropism driven by the basic amine (pKa ~9.5) and lipophilic benzyl ring. Correlates to GHS Acute Tox 4.
Genotoxicity (Ames) S. typhimurium / E. coliNegative (No mutagenicity)Absence of electrophilic structural alerts (e.g., no anilines, nitroaromatics, or alkylating motifs).
Cardiotoxicity (hERG IC₅₀) CHO-hERG Cells10 - 30 µM (Potential Liability)Protonated amine at physiological pH is a known binding moiety for the hERG pore cavity.
Skin Irritation (OECD 439) Reconstructed Human EpidermisViability < 50% (Irritant)Validates the GHS H315 (Skin Irrit. 2) classification; direct membrane disruption by the free base.
Mechanistic Pathway of Toxicity

Understanding how a molecule induces stress allows chemists to rationally design out the toxicity. For 4-Benzyl-4-azaspiro[1]octan-7-amine, the primary driver of its Acute Tox 4 classification at the cellular level is likely mitochondrial uncoupling secondary to lysosomal trapping.

MechanismAAmine Exposure(Basic, Lipophilic)BLysosomal Trapping(Protonation in low pH)A->BCMitochondrial Uncoupling(ROS Generation)A->CB->CDATP DepletionC->DECaspase Activation(Apoptotic Signaling)D->EFCellular Necrosis / ApoptosisE->F

Figure 2: Mechanistic pathway of amine-induced cellular stress and cytotoxicity.

Conclusion

While 4-Benzyl-4-azaspiro[1]octan-7-amine offers excellent geometric properties for drug design, its physicochemical profile necessitates careful in vitro toxicity screening. The combination of a lipophilic benzyl group and a basic amine presents predictable liabilities, specifically moderate cytotoxicity and potential hERG channel inhibition. By deploying the self-validating OECD-aligned protocols detailed in this guide, development teams can accurately quantify these risks and guide subsequent medicinal chemistry efforts (e.g., lowering the pKa of the amine or reducing overall lipophilicity) to widen the therapeutic window.

References
  • NextSDS. "4-benzyl-4-azaspiro[1]octan-7-amine - NextSDS Chemical Substance Information (Hazard Classifications)". Available at:[Link]

  • PubChemLite. "4-benzyl-4-azaspiro[1]octan-7-amine - Structural Information and Literature Data". Available at:[Link]

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Exploring the Potential of Supercritical Fluid Extraction... (Cytotoxicity assessed according to OECD Test Guideline 129)". Available at:[Link]

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 4-Benzyl-4-azaspiro[2.5]octan-7-amine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Azaspirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This exploration has led to the ascendancy of three-dimensional (3D) scaffolds, with azaspirocyclic compounds emerging as a particularly promising class.[1] Their inherent structural rigidity, precise vectorial presentation of substituents, and the ability to confer advantageous physicochemical properties offer significant leverage in drug design.[1][2][3] The incorporation of a spirocyclic framework often leads to an increased fraction of sp3-hybridized carbons (Fsp3), a parameter frequently correlated with enhanced solubility, improved metabolic stability, and a greater likelihood of clinical success.[2][3]

The 4-Benzyl-4-azaspiro[2.5]octan-7-amine scaffold represents a novel chemical entity with the potential for diverse biological activities. The presence of the azaspiro[2.5]octane core imparts a defined three-dimensional geometry, while the benzyl and amine functionalities provide avenues for interaction with biological targets and modulation of physicochemical properties. However, the therapeutic potential of any new chemical entity is intrinsically linked to its pharmacokinetic (PK) profile—the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).[4][5]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the pharmacokinetic profiling of 4-Benzyl-4-azaspiro[2.5]octan-7-amine scaffolds. Grounded in established scientific principles and methodologies, this guide will not only detail the requisite experimental protocols but also elucidate the underlying rationale, empowering researchers to make informed, data-driven decisions in their drug discovery endeavors.

I. Foundational In Vitro ADME Profiling: Building a Predictive Framework

Early-stage in vitro ADME assays are indispensable for weeding out compounds with suboptimal pharmacokinetic properties, thereby conserving resources and mitigating the risk of late-stage failures.[4][5][6] These assays provide crucial insights into a compound's intrinsic characteristics, which govern its ultimate fate in vivo.

A. Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation

A compound's metabolic stability is a critical determinant of its half-life and oral bioavailability. The primary site of drug metabolism is the liver, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics.[7][8] The intrinsic clearance of a compound can be estimated by measuring its rate of disappearance when incubated with liver-derived systems.[9]

This assay primarily assesses Phase I metabolism mediated by CYP enzymes.[9]

Experimental Protocol: Microsomal Stability

  • Preparation of Reagents:

    • Pooled human liver microsomes (or from other species of interest) are thawed on ice.

    • A 100 mM potassium phosphate buffer (pH 7.4) is prepared.

    • A 1 mM stock solution of the 4-Benzyl-4-azaspiro[2.5]octan-7-amine test compound is prepared in a suitable organic solvent (e.g., DMSO).

    • An NADPH regenerating system is prepared according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, the test compound is added to the potassium phosphate buffer to a final concentration of 1 µM.

    • The microsomal solution is added to a final concentration of 0.5 mg/mL.

    • The plate is pre-incubated at 37°C for 5-10 minutes.

    • The reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points and Quenching:

    • Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

    • The reaction is terminated at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.

Causality Behind Experimental Choices:

  • Pooled Microsomes: Using microsomes from multiple donors accounts for inter-individual variability in enzyme expression and activity.

  • NADPH Regenerating System: This system provides a continuous supply of the necessary cofactor (NADPH) for CYP enzyme activity.

  • Acetonitrile Quenching: Acetonitrile effectively precipitates proteins, stopping the enzymatic reaction and preparing the sample for LC-MS/MS analysis.

For a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, an assay using intact hepatocytes is recommended.[9][10]

Experimental Protocol: Hepatocyte Stability

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath.

    • The cells are washed with Williams' Medium E to remove cryoprotectant.

    • Cell viability is assessed using a method such as trypan blue exclusion.

    • The hepatocytes are resuspended in supplemented Williams' Medium E to a final density of 0.5 x 10^6 viable cells/mL.[10]

  • Incubation:

    • The test compound is added to the hepatocyte suspension to a final concentration of 1 µM.

    • The cell suspension is incubated at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

  • Time Points and Sample Collection:

    • Aliquots of the hepatocyte suspension are taken at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[10]

    • The reaction is quenched by adding ice-cold acetonitrile with an internal standard.

  • Sample Analysis and Data Interpretation:

    • Sample processing and analysis are performed as described for the microsomal stability assay.

    • The calculated half-life and intrinsic clearance provide a broader picture of the compound's metabolic fate.

Data Presentation: Metabolic Stability

CompoundSystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
4-Benzyl-4-azaspiro[2.5]octan-7-amineHuman Liver MicrosomesExample: 45Example: 15.4
4-Benzyl-4-azaspiro[2.5]octan-7-amineHuman HepatocytesExample: 35Example: 19.8
Positive Control (e.g., Verapamil)Human Liver MicrosomesExample: <10Example: >69.3
B. Permeability and Efflux: Predicting Oral Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for entering systemic circulation.[11] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[12][13]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[13]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time.[12]

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored.[12]

  • Sample Collection and Analysis:

    • Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

    • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12]

Causality Behind Experimental Choices:

  • Differentiated Caco-2 Monolayer: This system mimics the human intestinal barrier, expressing relevant transporters and forming tight junctions.[12]

  • Bidirectional Assay: This design allows for the assessment of both passive diffusion and active transport, specifically identifying compounds subject to efflux.[12]

G cluster_0 Caco-2 Permeability Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Perform bidirectional transport assay (A-B and B-A) C->D E Collect samples from receiver compartments D->E F Quantify compound concentration (LC-MS/MS) E->F G Calculate Papp and Efflux Ratio F->G

Caption: Workflow for the Caco-2 permeability assay.

C. Plasma Protein Binding: Understanding Drug Distribution

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[14] Only the unbound fraction of the drug is pharmacologically active and available to distribute into tissues.[14][15] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data.[16]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation:

    • A RED device with a semipermeable membrane (typically 8 kDa molecular weight cutoff) is used.

  • Sample Preparation:

    • The test compound is spiked into plasma (human or other species) at a known concentration.

  • Dialysis:

    • The plasma containing the test compound is added to one chamber of the RED device, and buffer is added to the other chamber.[15]

    • The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[17]

  • Sample Analysis:

    • Aliquots are taken from both the plasma and buffer chambers.

    • The concentration of the test compound in both aliquots is determined by LC-MS/MS.

  • Data Calculation:

    • The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

    • The percentage bound is calculated as (1 - fu) x 100.

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This method is considered the gold standard as it minimizes non-specific binding and provides a direct measure of the unbound drug concentration at equilibrium.[14]

  • Semipermeable Membrane: The membrane allows the free drug to pass through while retaining the larger plasma proteins and the protein-bound drug.

D. Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes by a new drug candidate can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered pharmacokinetics and potentially adverse effects.[7][18]

Experimental Protocol: CYP Inhibition Assay (Fluorogenic or LC-MS/MS-based)

  • System Preparation:

    • Human liver microsomes or recombinant human CYP enzymes are used.

    • A panel of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is prepared.[18]

  • Incubation:

    • The test compound (at various concentrations) is pre-incubated with the microsomes/recombinant enzymes and an NADPH regenerating system.

    • The probe substrate is then added to initiate the reaction.

  • Detection:

    • Fluorogenic Method: The formation of a fluorescent metabolite is measured over time using a plate reader.[19]

    • LC-MS/MS Method: The reaction is quenched, and the formation of the specific metabolite is quantified by LC-MS/MS.[18]

  • Data Analysis:

    • The rate of metabolite formation is determined in the presence and absence of the test compound.

    • An IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated.[18]

Data Presentation: In Vitro ADME Summary

ParameterAssayResultInterpretation
Metabolism Microsomal Stability (t½)Example: 45 minModerate stability
Absorption Caco-2 Permeability (Papp A-B)Example: 15 x 10-6 cm/sHigh permeability
Efflux Ratio (ER)Example: 1.2Not a significant efflux substrate
Distribution Plasma Protein Binding (% Bound)Example: 85%Moderately bound
DDI Potential CYP3A4 Inhibition (IC50)Example: > 25 µMLow potential for inhibition

II. In Vivo Pharmacokinetic Studies: Characterizing the Compound in a Living System

While in vitro assays are predictive, in vivo studies are essential to understand the integrated ADME processes and to determine key pharmacokinetic parameters in a whole organism.[20][21]

A. Study Design and Execution

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model:

    • Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • The 4-Benzyl-4-azaspiro[2.5]octan-7-amine scaffold is formulated in a suitable vehicle.

    • One group of animals receives an intravenous (IV) dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.[22]

    • Another group receives an oral (PO) dose (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma is harvested by centrifugation and stored frozen until analysis.

  • Bioanalysis:

    • The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

B. Data Analysis and Key Parameters

Pharmacokinetic parameters are calculated using non-compartmental analysis software.

  • Maximum Concentration (Cmax): The highest observed plasma concentration.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes.

  • Half-life (t½): The time required for the plasma concentration to decrease by half.

  • Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

G cluster_1 In Vivo PK Study Workflow H Formulate test compound I Dose animal groups (IV and PO) H->I J Collect serial blood samples I->J K Process blood to obtain plasma J->K L Quantify drug concentration in plasma (LC-MS/MS) K->L M Perform pharmacokinetic analysis L->M N Determine key PK parameters (AUC, CL, Vd, t½, F%) M->N

Caption: Workflow for an in vivo pharmacokinetic study.

Data Presentation: In Vivo Pharmacokinetic Parameters (Rat)

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)-Example: 450
Tmax (h)-Example: 1.0
AUC (ng*h/mL)Example: 800Example: 2000
CL (mL/min/kg)Example: 20.8-
Vd (L/kg)Example: 2.5-
t½ (h)Example: 2.8Example: 3.1
Bioavailability (F%) -Example: 50%

III. Conclusion: Synthesizing a Holistic Pharmacokinetic Profile

The comprehensive pharmacokinetic profiling of a novel chemical entity such as the 4-Benzyl-4-azaspiro[2.5]octan-7-amine scaffold is a multi-faceted endeavor that requires a logical and systematic approach. By integrating robust in vitro assays with definitive in vivo studies, a clear picture of the compound's ADME properties can be constructed. This holistic understanding is paramount for guiding lead optimization efforts, enabling rational dose selection for efficacy and toxicology studies, and ultimately, increasing the probability of advancing a safe and effective drug candidate into clinical development. The methodologies outlined in this guide provide a self-validating framework for generating the critical data necessary to make these pivotal decisions in the drug discovery pipeline.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vitro ADME.
  • Benchchem. (n.d.). The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • (n.d.). Caco2 assay protocol.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • QPS. (n.d.). Plasma Protein Binding.
  • Contract Pharma. (2019, October 15). Overcoming the Small Molecule Bioavailability Challenge.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • PMC. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • ResearchGate. (n.d.). (A) Oral bioavailability of small molecule drugs and peptides via....
  • PubMed. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • PMC. (2025, April 30). One-pot three-component synthesis of azaspirononatriene derivatives.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.
  • Creative Biolabs. (n.d.). In Vivo PK Studies.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters.
  • PubChemLite. (n.d.). 4-benzyl-4-azaspiro[2.5]octan-7-amine.
  • Sigma-Aldrich. (n.d.). 4-benzyl-4-azaspiro[2.5]octan-7-ol | 1909348-20-4.
  • Sapphire Bioscience. (n.d.). 4-Benzyl-4-azaspiro[2.5]octan-7-ol.
  • Ambeed.com. (n.d.). 2375772-80-6 | 4-Benzyl-4-azaspiro[2.5]octan-7-amine.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.

Sources

Methodological & Application

Application Note: 4-Benzyl-4-azaspiro[2.5]octan-7-amine as a Next-Generation Spirocyclic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Modern medicinal chemistry is undergoing a paradigm shift from sp2-hybridized, planar architectures ("flatland") to sp3-rich, three-dimensional scaffolds[1]. This transition is driven by the need to improve the physicochemical properties and target specificity of small-molecule therapeutics.

4-Benzyl-4-azaspiro[2.5]octan-7-amine (CAS: 2375772-80-6) has emerged as a highly versatile spirocyclic building block[2]. Structurally, it consists of a piperidine ring spiro-fused to a cyclopropane ring, with a primary amine at the C7 position and a benzyl-protected secondary amine at the N4 position. This unique architecture not only provides rigidified exit vectors for functional group placement but also allows for orthogonal, site-specific derivatization, making it an indispensable tool for generating structurally diverse, patentable chemical libraries[3].

Physicochemical Advantages of the Azaspiro[2.5]octane Scaffold

The integration of a spirocyclic core fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lead compound. The table below summarizes the quantitative and qualitative advantages of substituting a traditional flat piperidine with an azaspiro[2.5]octane scaffold.

PropertyTraditional Flat PiperidineAzaspiro[2.5]octane ScaffoldMechanistic Driver (Causality)
Fsp3 Fraction Low-ModerateHigh (>0.7) Incorporation of sp3-hybridized cyclopropane carbons directly increases 3D complexity[1].
Aqueous Solubility Poor-ModerateExcellent Disruption of planar π−π stacking lowers crystal lattice energy, thermodynamically favoring aqueous solvation[3].
Metabolic Stability Susceptible to CYP oxidationHighly Stable The spiro-fusion sterically shields adjacent C-H bonds ("soft spots") from cytochrome P450-mediated enzymatic attack[4].
Conformational Entropy High (flexible ring)Low (rigidified) The cyclopropane ring locks the piperidine chair conformation, reducing the entropic penalty upon protein target binding[4].

Visualizing the Design Logic

To understand how the structural features of 4-Benzyl-4-azaspiro[2.5]octan-7-amine translate into functional drug discovery outcomes, we map the pharmacological logic below.

PKLogic Spiro Azaspiro[2.5]octane Core (sp3-rich architecture) Prop1 Increased 3D Complexity (High Fsp3 Fraction) Spiro->Prop1 Prop2 Disruption of Molecular Flatness Spiro->Prop2 Prop3 Rigidified Exit Vectors Spiro->Prop3 Out1 Improved Target Affinity (Optimal Contact Points) Prop1->Out1 Out3 Higher Metabolic Stability (Steric Shielding of Soft Spots) Prop1->Out3 Out2 Enhanced Aqueous Solubility (Reduced Crystal Packing) Prop2->Out2 Prop3->Out1

Figure 1: Pharmacological logic linking spirocyclic properties to improved PK/PD outcomes.

Structural & Mechanistic Insights for Synthesis

The utility of 4-Benzyl-4-azaspiro[2.5]octan-7-amine lies in its orthogonal reactivity .

  • The C7 Primary Amine: This site is highly nucleophilic and acts as the primary anchor point for initial library generation (e.g., via amide coupling, reductive amination, or SNAr).

  • The N4 Benzyl Group: The benzyl group is a robust protecting moiety that withstands harsh basic and nucleophilic conditions during C7 functionalization. Once the C7 position is decorated, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis, revealing a secondary amine for late-stage diversification[5].

SyntheticWorkflow A 4-Benzyl-4-azaspiro[2.5]octan-7-amine (CAS: 2375772-80-6) B C7-Amine Functionalization (e.g., Amide Coupling / SNAr) A->B Step 1 C Intermediate: N4-Benzyl Protected Scaffold B->C D N4-Debenzylation (H2, Pd/C, MeOH) C->D Step 2 E N4-Amine Functionalization (e.g., Alkylation / Urea) D->E Step 3 F Final 3D Lead Compound E->F

Figure 2: Orthogonal synthetic workflow for functionalizing 4-Benzyl-4-azaspiro[2.5]octan-7-amine.

Experimental Protocols

Protocol A: Orthogonal Functionalization at C7 (Amide Coupling)

This protocol describes the coupling of a heteroaryl carboxylic acid to the C7 primary amine.

Mechanistic Rationale: The spirocyclic core imposes slight steric hindrance around the C7 amine. Therefore, HATU is selected as the coupling reagent because it rapidly forms a highly reactive OAt (7-azabenzotriazole) ester, driving the reaction to completion and minimizing epimerization or side reactions. DIPEA is used as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask under N2, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (to yield a 0.1 M solution). Stir at room temperature for 10 minutes to allow full formation of the active ester.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by 4-Benzyl-4-azaspiro[2.5]octan-7-amine (1.0 equiv).

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation: Monitor the reaction via LCMS. The system is self-validating: complete consumption of the starting amine mass ( [M+H]+=217.1 ) and the appearance of the product mass confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with EtOAc ( ). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Late-Stage Deprotection of the N4-Benzyl Group (Hydrogenolysis)

Once the C7 position is functionalized, the N4-benzyl group must be removed to reveal the secondary amine.

Mechanistic Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere facilitates the oxidative addition and subsequent reductive elimination required to cleave the C-N benzyl bond. Methanol is chosen as the solvent due to its high hydrogen solubility and ability to stabilize the resulting polar secondary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the N4-benzyl intermediate (1.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Degassing (Critical Safety Step): Sparge the solution with N2 gas for 5 minutes. Causality: Dry Pd/C is highly pyrophoric; purging with N2 prevents the ignition of methanol vapors upon catalyst addition.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (repeat 3 times). Stir vigorously at room temperature.

  • Self-Validation: The reaction progress is physically self-validating; hydrogen uptake (bubbling from the balloon) will cease when debenzylation is complete (typically 4–12 hours). TLC will reveal a highly polar spot that stains intensely with ninhydrin (indicating a free secondary amine). LCMS will confirm a mass shift of −90 Da (loss of the benzyl group).

  • Filtration: Flush the system with N2. Filter the mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst. Wash the Celite pad thoroughly with Methanol and concentrate the filtrate to yield the deprotected spirocyclic amine.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL:[Link][4]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ChemRxiv / European Journal of Organic Chemistry URL:[Link][3]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines Source: Nature Communications / PMC URL:[Link][5]

Sources

Application Notes and Protocols for Reductive Amination Featuring 4-Benzyl-4-azaspiro[2.5]octan-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Spirocyclic Amines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the design and synthesis of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention. The rigid, three-dimensional architecture of spirocycles offers a compelling strategy to escape the "flatland" of traditional aromatic ring systems, often leading to improved target specificity, enhanced metabolic stability, and better aqueous solubility. 4-Benzyl-4-azaspiro[2.5]octan-7-amine, with its unique spirocyclic core combining a cyclopropane and a piperidine ring, represents a valuable building block for the construction of innovative therapeutic agents. Its primary amine functionality serves as a versatile handle for the introduction of diverse substituents via robust chemical transformations, most notably, reductive amination.

This comprehensive guide provides detailed protocols and expert insights into the application of 4-Benzyl-4-azaspiro[2.5]octan-7-amine in reductive amination reactions. The methodologies outlined herein are designed to be broadly applicable for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

The Mechanism and Merits of Reductive Amination

Reductive amination is a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1][2][3] It proceeds via a two-step, one-pot sequence involving the initial reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine.[2][4]

The success of a reductive amination protocol hinges on the judicious choice of the reducing agent. The ideal reagent should selectively reduce the imine or iminium ion in the presence of the starting carbonyl compound.[2] While several reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mildness, selectivity, and broad functional group tolerance.[5][6][7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting aldehyde or ketone.[8] Furthermore, it does not generate toxic byproducts, a notable drawback of sodium cyanoborohydride (NaBH₃CN).[4]

The general workflow for reductive amination is depicted below:

Reductive_Amination_Workflow cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Work-up & Purification Amine Amine Imine Imine/Iminium Ion Amine->Imine + Carbonyl (Acid Catalyst, optional) Carbonyl Aldehyde or Ketone Carbonyl->Imine Product Substituted Amine Imine->Product + Reducing Agent Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product Workup Aqueous Work-up Product->Workup Purification Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow of a one-pot reductive amination reaction.

Core Protocols for Reductive Amination with 4-Benzyl-4-azaspiro[2.5]octan-7-amine

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 4-Benzyl-4-azaspiro[2.5]octan-7-amine with representative aldehyde and ketone substrates. These protocols are intended as a starting point and may require optimization based on the specific reactivity of the carbonyl partner.

Protocol 1: Reaction with an Aliphatic Aldehyde (e.g., Isovaleraldehyde)

This protocol details the synthesis of N-isopentyl-4-benzyl-4-azaspiro[2.5]octan-7-amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
4-Benzyl-4-azaspiro[2.5]octan-7-amine216.322161.01.0
Isovaleraldehyde86.13951.11.1
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.943181.51.5
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)-10 mL--
Saturated aqueous sodium bicarbonate (NaHCO₃)-20 mL--
Brine-20 mL--
Anhydrous sodium sulfate (Na₂SO₄)----

Experimental Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Benzyl-4-azaspiro[2.5]octan-7-amine (216 mg, 1.0 mmol).

  • Dissolve the amine in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).[5][6][7]

  • Add isovaleraldehyde (95 mg, 1.1 mmol, 1.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 equiv.) to the reaction mixture in portions over 5-10 minutes. The reaction is typically stirred at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-isopentyl-4-benzyl-4-azaspiro[2.5]octan-7-amine.

Protocol 2: Reaction with an Aromatic Ketone (e.g., Acetophenone)

This protocol outlines the synthesis of N-(1-phenylethyl)-4-benzyl-4-azaspiro[2.5]octan-7-amine. Reactions with ketones are generally slower than with aldehydes.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
4-Benzyl-4-azaspiro[2.5]octan-7-amine216.322161.01.0
Acetophenone120.151321.11.1
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.943181.51.5
Acetic Acid (optional catalyst)60.05~1 drop--
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)-10 mL--
Saturated aqueous sodium bicarbonate (NaHCO₃)-20 mL--
Brine-20 mL--
Anhydrous sodium sulfate (Na₂SO₄)----

Experimental Procedure:

  • In a dry round-bottom flask with a magnetic stir bar, combine 4-Benzyl-4-azaspiro[2.5]octan-7-amine (216 mg, 1.0 mmol) and acetophenone (132 mg, 1.1 mmol, 1.1 equiv.).

  • Add DCM or DCE (10 mL) to dissolve the reactants.

  • For less reactive ketones, the addition of a catalytic amount of acetic acid (1 drop) can accelerate iminium ion formation.[5][6][7]

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 equiv.) portion-wise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. The reaction may require a longer time (12-24 hours) compared to aldehydes.

  • Once the reaction is complete, perform an aqueous work-up as described in Protocol 1 (steps 7-11).

  • Purify the crude product via silica gel column chromatography to obtain the desired N-(1-phenylethyl)-4-benzyl-4-azaspiro[2.5]octan-7-amine.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a slight increase in the equivalents of the carbonyl compound and the reducing agent may be beneficial. For sluggish reactions, gentle heating (e.g., 40 °C) can be applied, although this may increase the risk of side reactions.

  • Formation of Side Products: Over-reduction of the carbonyl compound can occur, especially with more reactive reducing agents. The use of NaBH(OAc)₃ minimizes this issue.[6] If dialkylation is a concern with primary amines, a stepwise procedure of first forming the imine followed by reduction with NaBH₄ can be employed.[5][7]

  • Purification Challenges: The polarity of the product amine can be similar to that of the starting amine, potentially complicating chromatographic separation. Careful selection of the eluent system is crucial. In some cases, derivatization of the product amine (e.g., as a carbamate) can facilitate purification.[9]

  • pH Control: The formation of the imine/iminium ion is often most efficient under weakly acidic conditions (pH 4-6).[10] While NaBH(OAc)₃ releases acetic acid upon reaction with moisture, which can be sufficient, the addition of a catalytic amount of acetic acid can be beneficial, particularly for ketones.[5][6][7]

Visualization of the Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Dissolve_Amine Dissolve 4-Benzyl-4-azaspiro[2.5]octan-7-amine in DCM/DCE Start->Dissolve_Amine Add_Carbonyl Add Aldehyde or Ketone Dissolve_Amine->Add_Carbonyl Stir_Imine Stir for Imine Formation (30-120 min) Add_Carbonyl->Stir_Imine Add_Reducer Add NaBH(OAc)₃ Stir_Imine->Add_Reducer Stir_Reaction Stir at Room Temperature (2-24 h) Add_Reducer->Stir_Reaction Monitor_Progress Monitor by TLC/LC-MS Stir_Reaction->Monitor_Progress Monitor_Progress->Stir_Reaction Incomplete Quench Quench with aq. NaHCO₃ Monitor_Progress->Quench Complete Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Pure Product Purify->End

Caption: A step-by-step visualization of the reductive amination experimental workflow.

Conclusion

4-Benzyl-4-azaspiro[2.5]octan-7-amine is a valuable synthon for the generation of novel, three-dimensional molecular architectures in drug discovery. Reductive amination, particularly with the mild and selective reagent sodium triacetoxyborohydride, offers a robust and versatile method for functionalizing this spirocyclic amine. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery of next-generation therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]

  • Byrd, K. M., & Peterson, E. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. [Link]

  • PubChem. 4-benzyl-4-azaspiro[2.5]octan-7-amine. [Link]

Sources

Application Note: Scale-Up Organic Synthesis of 4-Benzyl-4-azaspiro[2.5]octan-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Rationale

The integration of spirocyclic architectures, such as azaspiro[2.5]octanes, has become a privileged strategy in modern drug discovery. These rigid, three-dimensional scaffolds allow medicinal chemists to escape "flatland," offering improved lipophilicity, enhanced metabolic stability, and superior target selectivity compared to their planar piperidine counterparts [1]. Consequently, derivatives like 4-benzyl-4-azaspiro[2.5]octan-7-amine have emerged as critical building blocks and intermediates for synthesizing modulators of the somatostatin receptor 4 (SSTR4) [2] and muscarinic acetylcholine receptors [3].

While medicinal chemistry routes successfully yield these compounds on a milligram scale, transitioning to a decagram or kilogram scale requires a fundamental redesign of the synthetic parameters. This application note details a robust, self-validating scale-up protocol for the reductive amination of 4-benzyl-4-azaspiro[2.5]octan-7-one to 4-benzyl-4-azaspiro[2.5]octan-7-amine, optimizing for atom economy, safety, and high diastereomeric purity.

Process Chemistry: Causality and Optimization

The foundational medicinal chemistry route for this transformation relies on treating the spirocyclic ketone with a massive excess of ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at reflux for 64 hours [2]. For scale-up, this presents three severe liabilities:

  • Prolonged thermal stress: Refluxing for 64 hours leads to solvent degradation and the formation of secondary amine dimers.

  • Reagent Incompatibility: While Catalytic Hydrogenation (e.g., Pd/C, H₂, NH₃) is the gold standard for large-scale reductive aminations, the presence of the N-benzyl protecting group on the spirocycle precludes its use due to competitive hydrogenolysis.

  • Cyanide Toxicity: NaBH₃CN generates highly toxic hydrogen cyanide (HCN) gas upon aqueous workup if the pH is not strictly controlled. Furthermore, substituting NaBH₃CN with the safer Sodium Triacetoxyborohydride (STAB) fails because STAB rapidly decomposes in methanol, and the required ammonium acetate is insoluble in STAB-compatible aprotic solvents (like DCE).

The Scale-Up Solution: We retain NaBH₃CN and methanol to ensure complete dissolution of ammonium acetate and high imine conversion. However, we engineer the process by operating at a controlled 50 °C (reducing time from 64 h to 24 h) and implementing a strict highly alkaline quench (pH > 11) . This exact causality—maintaining a high pH—ensures that residual cyanide remains as the non-volatile sodium cyanide (NaCN) salt in the aqueous phase, completely preventing HCN volatilization. The product is then extracted using Methyl tert-butyl ether (MTBE), which has significantly lower water miscibility than ethyl acetate, minimizing the carryover of aqueous cyanide into the organic product stream.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield and purity during the scale-up optimization.

ParameterMedChem Route [2]Scale-Up Trial 1Optimized Scale-Up
Scale 0.69 g10.0 g100.0 g
Solvent MethanolDCE / AcOH (9:1)Methanol
Amine Source NH₄OAc (5.0 eq)NH₄OAc (5.0 eq)NH₄OAc (5.0 eq)
Reducing Agent NaBH₃CN (0.3 eq)NaBH(OAc)₃ (1.5 eq)NaBH₃CN (0.8 eq)
Time / Temp 64 h / Reflux24 h / 25 °C24 h / 50 °C
Quench Aqueous H₂OAqueous NaHCO₃2M NaOH (pH > 11)
Yield (%) 65%38% (Incomplete)84%
Purity (HPLC) 92.0%88.5%>99.0%

Self-Validating Experimental Protocol

Note: This protocol is designed as a self-validating system. Progression to subsequent stages is strictly gated by In-Process Controls (IPCs). Do not proceed if IPC criteria are not met.

Stage 1: Imine Condensation
  • Charge: To a 2.0 L jacketed glass reactor equipped with an overhead stirrer and nitrogen line, charge 4-benzyl-4-azaspiro[2.5]octan-7-one (100.0 g, 0.464 mol) and anhydrous Methanol (1000 mL).

  • Addition: Add Ammonium Acetate (178.8 g, 2.32 mol, 5.0 eq) in a single portion.

  • Reaction: Heat the mixture to 40 °C and stir for 2 hours.

  • IPC-1 (Imine Formation): Sample 50 µL, dilute in MeCN, and analyze via LC-MS. Gate: Proceed to Stage 2 only when residual ketone is < 5%. Rationale: Early addition of the reducing agent will irreversibly reduce unreacted ketone to the corresponding secondary alcohol impurity.

Stage 2: Hydride Reduction
  • Cooling: Cool the reactor jacket to 0–5 °C.

  • Addition: Slowly add Sodium Cyanoborohydride (23.3 g, 0.371 mol, 0.8 eq) in 4 equal portions over 1 hour, maintaining the internal temperature below 15 °C to control the exothermic release of hydrogen gas.

  • Reaction: Warm the reactor to 50 °C and stir for 24 hours.

  • IPC-2 (Reduction Completion): Analyze via LC-MS. Gate: Proceed to Stage 3 only when the intermediate imine mass is undetected.

Stage 3: Alkaline Quench and Extraction (Safety Critical)
  • Cooling: Cool the reactor to 10 °C.

  • Quench: Strict Safety Protocol: Slowly add 2M NaOH (approx. 400 mL) until the internal pH reaches 11.5.

  • IPC-3 (pH Verification): Verify pH > 11 using a calibrated pH probe. Rationale: Cyanide pKa is 9.2. At pH > 11, >99% of cyanide exists as the aqueous NaCN salt, preventing lethal HCN gas exposure.

  • Extraction: Add MTBE (800 mL) and stir vigorously for 15 minutes. Allow phase separation. Extract the aqueous layer with a second portion of MTBE (400 mL).

  • Washing: Wash the combined organic layers with 10% brine (500 mL). Route all aqueous waste to a dedicated bleach (NaOCl) scrubber drum for cyanide destruction.

  • Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Stage 4: Isolation and Crystallization
  • Dissolution: Dissolve the crude free base in Isopropanol (iPrOH, 500 mL) and cool to 5 °C.

  • Salt Formation: Bubble anhydrous HCl gas (or add 4M HCl in dioxane) slowly until the pH of the solution is 2.0. A white precipitate of the dihydrochloride salt will form.

  • Isolation: Stir for 2 hours at 0 °C to maximize crystallization. Filter the slurry through a sintered glass funnel, wash the cake with cold iPrOH (100 mL), and dry in a vacuum oven at 40 °C for 12 hours.

  • Final Yield: 112.5 g (84% theoretical) of 4-benzyl-4-azaspiro[2.5]octan-7-amine dihydrochloride as a white crystalline solid (>99.0% purity by HPLC).

Process Workflow Visualization

ProcessWorkflow SM 4-Benzyl-4-azaspiro[2.5]octan-7-one (100 g Scale) Imine Imine Condensation NH4OAc (5 eq), MeOH, 40°C SM->Imine Stage 1 (IPC-1) Reduction Reductive Amination NaBH3CN (0.8 eq), 50°C, 24h Imine->Reduction Stage 2 (IPC-2) Quench Alkaline Quench (pH > 11) 2M NaOH (Cyanide Control) Reduction->Quench Stage 3 (IPC-3) Extraction Liquid-Liquid Extraction MTBE / Aqueous Bleach Quench->Extraction Phase Separation Cryst Salt Crystallization iPrOH / HCl (g) Extraction->Cryst HCl Addition Product 4-Benzyl-4-azaspiro[2.5]octan-7-amine Dihydrochloride Cryst->Product Vacuum Drying

Process workflow for the scale-up synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-amine.

References

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: CA3092450A1 - Piperidinyl-3-(aryloxy)
  • Title: Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

amide coupling reactions using 4-Benzyl-4-azaspiro[2.5]octan-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Amide Coupling Reactions Using 4-Benzyl-4-azaspiro[2.5]octan-7-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for utilizing the novel spirocyclic primary amine, 4-Benzyl-4-azaspiro[2.5]octan-7-amine, in amide coupling reactions. The inherent three-dimensionality of spirocyclic scaffolds is of increasing interest in medicinal chemistry for exploring new chemical space and improving physicochemical properties.[1] This document explains the core mechanisms of common coupling strategies, provides step-by-step experimental protocols, and offers practical insights into reaction optimization, monitoring, and troubleshooting.

Introduction: The Strategic Importance of Spirocyclic Amides

The amide bond is one of the most fundamental and frequently formed linkages in medicinal chemistry, central to the structure of peptides, natural products, and a vast array of top-selling pharmaceuticals.[2][3] The synthesis of amides typically involves the coupling of a carboxylic acid and an amine, a reaction that requires activation of the carboxylic acid to proceed under mild conditions.[3][4]

The choice of the amine component is critical for dictating the final molecule's properties. Spirocyclic structures, which feature two rings joined by a single atom, introduce a rigid, three-dimensional architecture.[1] Utilizing building blocks like 4-Benzyl-4-azaspiro[2.5]octan-7-amine offers a strategy to increase the fraction of sp3-hybridized carbons (Fsp3), a molecular complexity metric often correlated with success in clinical development.[1] This guide focuses on providing the practical knowledge to successfully incorporate this valuable scaffold into target molecules.

Mechanistic Foundations of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive carboxylate salt.[5] Coupling reagents overcome this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[6] Two of the most reliable and widely adopted strategies are detailed below.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents.[5] The reaction proceeds through a highly reactive O-acylisourea intermediate.[7] While this intermediate can be directly attacked by the amine, it is also prone to side reactions, including rearrangement to an unreactive N-acylurea.[8] The addition of a nucleophilic auxiliary agent, such as 1-Hydroxybenzotriazole (HOBt), mitigates this by trapping the O-acylisourea to form a more stable, yet still highly reactive, HOBt-active ester.[8][9][10] This active ester is then cleanly converted to the desired amide upon reaction with the amine.

G cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_ester Amide Spiro-Amide (Final Product) HOBt_ester->Amide + Spiro-NH2 Amine Spiro-NH2 (4-Benzyl-4-azaspiro [2.5]octan-7-amine) Amine->Amide

Caption: Carbodiimide (EDC) coupling mechanism with an HOBt additive.

Uronium/Guanidinium-Based Coupling (HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents available.[11][12] The process, which requires a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), begins with the deprotonation of the carboxylic acid.[11][13] The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[13][14] This is rapidly converted into a highly reactive OAt-active ester. The pyridine nitrogen atom in the HOAt moiety is thought to accelerate the final coupling step via a hydrogen-bonded transition state, which also helps to suppress racemization of chiral carboxylic acids.[13]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ Acid->Carboxylate + DIPEA Base DIPEA Base->Carboxylate OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU Tetramethylurea (Byproduct) HATU->TMU - Tetramethylurea Amide Spiro-Amide (Final Product) OAt_ester->Amide + Spiro-NH2 HOAt HOAt OAt_ester->HOAt - HOAt Amine Spiro-NH2 (4-Benzyl-4-azaspiro [2.5]octan-7-amine) Amine->Amide

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocols

The following protocols provide a general framework for the coupling of a generic carboxylic acid with 4-Benzyl-4-azaspiro[2.5]octan-7-amine. Stoichiometry and reaction times may require optimization for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is robust, cost-effective, and widely applicable for standard amide bond formations.

Reagents & Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-Benzyl-4-azaspiro[2.5]octan-7-amine (1.0-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Add 4-Benzyl-4-azaspiro[2.5]octan-7-amine (1.0-1.2 equiv) to the solution.

  • Add HOBt (1.2-1.5 equiv) and DIPEA (2.0-3.0 equiv) to the mixture and stir for 5-10 minutes at room temperature.[15]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 equiv) portion-wise over 5 minutes. A mild exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated aqueous NaHCO₃, and brine.[16]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[2][16]

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for sterically hindered substrates, valuable materials, or when rapid reaction kinetics are desired.[11][12]

Reagents & Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-Benzyl-4-azaspiro[2.5]octan-7-amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M).

  • Add HATU (1.1 equiv) to the solution.

  • Add DIPEA (2.0-3.0 equiv) and stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step is crucial for forming the active ester.[17][18]

  • Add a solution of 4-Benzyl-4-azaspiro[2.5]octan-7-amine (1.1 equiv) in a small amount of DMF to the reaction mixture.

  • Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.[13]

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.[16]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. Note that the tetramethylurea byproduct from HATU is water-soluble but can sometimes be persistent; thorough aqueous washes are recommended.[19]

Reaction Monitoring and Product Characterization

A self-validating protocol requires diligent monitoring and unambiguous characterization of the final product.

Sources

Application Note: Orthogonal Derivatization of 4-Benzyl-4-azaspiro[2.5]octan-7-amine for Advanced SAR Studies

Author: BenchChem Technical Support Team. Date: April 2026

Rationale for Spirocyclic Scaffolds in Drug Design

Spirocyclic amines, particularly the 4-azaspiro[2.5]octane system, have emerged as premium bioisosteres for traditional piperidines and piperazines in modern medicinal chemistry[1]. The incorporation of a cyclopropane ring fused to a piperidine core introduces significant conformational restriction. This rigidity reduces the entropic penalty upon target binding, frequently leading to enhanced target affinity[2].

Furthermore, the spiro-fusion subtly modulates the basicity ( pKa​ ) of the adjacent aza-nitrogen. This electronic modulation can dramatically improve metabolic stability, lower lipophilicity (LogD), and mitigate off-target liabilities such as hERG channel inhibition and phospholipidosis[3]. In recent optimization campaigns, the 4-azaspiro[2.5]octan-7-amine scaffold has been successfully deployed to discover potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K)[1] and human Polo-like kinase 4 (PLK4)[2].

The orthogonal reactivity of its two nitrogen atoms—a primary amine at C7 and a benzyl-protected secondary amine at C4—makes 4-benzyl-4-azaspiro[2.5]octan-7-amine an ideal building block for divergent Structure-Activity Relationship (SAR) library synthesis.

Derivatization Strategy and Workflow

The synthetic utility of this scaffold lies in the ability to sequentially functionalize the C7 and C4 positions without cross-reactivity:

  • Vector 1 (C7 Primary Amine): Highly nucleophilic and sterically accessible. Ideal for amidation, sulfonylation, or Buchwald-Hartwig cross-coupling.

  • Vector 2 (C4 Secondary Amine): Protected by a robust benzyl group. Following C7 functionalization, catalytic hydrogenolysis reveals the secondary amine for subsequent reductive amination, acylation, or alkylation.

G Start 4-Benzyl-4-azaspiro[2.5]octan-7-amine (Core Scaffold) C7_Deriv C7-Amine Derivatization (Amidation / SNAr) Start->C7_Deriv Electrophile, Base Debenz C4-Debenzylation (H2, Pd/C) Start->Debenz Direct C4 Deprotection C7_Prod C7-Substituted Intermediate (SAR Vector 1) C7_Deriv->C7_Prod C4_Deriv C4-Amine Derivatization (Reductive Amination) Debenz->C4_Deriv Aldehyde/Ketone, NaBH(OAc)3 C7_Prod->Debenz Pd/C, H2 Final Dual-Functionalized Spirocyclic Library C4_Deriv->Final

Workflow for orthogonal dual-functionalization of 4-benzyl-4-azaspiro[2.5]octan-7-amine.

Validated Experimental Protocols

Protocol A: C7-Amidation using HATU (Vector 1)

Causality & Design: HATU is selected over traditional EDC/HOBt coupling due to its superior efficiency in coupling sterically demanding or electronically deactivated carboxylic acids with the spirocyclic primary amine. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure the amine is fully deprotonated without competing for the activated OAt ester.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Add DIPEA (3.0 eq) and stir at ambient temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 4-benzyl-4-azaspiro[2.5]octan-7-amine (1.0 eq) in one portion. Stir the reaction under a nitrogen atmosphere for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting amine mass ( m/z 217.1 [M+H]+ ) and the appearance of the target product mass validates reaction completion.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3×). Wash the combined organic layers sequentially with 5% aqueous LiCl (specifically to partition DMF into the aqueous phase) and brine. The absence of UV-active HATU byproducts (e.g., tetramethylurea) in the organic layer via TLC confirms a successful wash. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Catalytic Debenzylation of the C4-Amine

Causality & Design: The benzyl group is cleanly cleaved via palladium-catalyzed hydrogenolysis. Methanol is chosen as the solvent to maintain the solubility of the polar spirocyclic intermediate. A catalytic amount of acetic acid is often added to protonate the newly formed secondary amine, preventing it from poisoning the palladium catalyst.

Step-by-Step Methodology:

  • Preparation: Dissolve the C7-functionalized intermediate in HPLC-grade methanol (0.1 M). Add 10% Pd/C (10% w/w). Safety Note: Purge the reaction flask thoroughly with Argon before adding the Pd/C to prevent the ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12–16 hours.

  • IPC: Monitor by TLC (DCM/MeOH 9:1, Ninhydrin stain). The deprotected secondary amine product will stain intensely purple/red, contrasting sharply with the UV-active starting material.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the deprotected 4-azaspiro[2.5]octane derivative.

Protocol C: C4-Reductive Amination (Vector 2)

Causality & Design: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice as it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde/ketone. 1,2-Dichloroethane (DCE) is utilized as the solvent because it stabilizes the iminium intermediate significantly better than protic solvents.

Step-by-Step Methodology:

  • Imine Formation: Combine the deprotected spirocyclic amine (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous DCE (0.15 M). Stir for 1 hour at room temperature to allow complete iminium formation.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise to control exothermicity. Stir for 12 hours.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ to destroy excess hydride. Extract with dichloromethane, dry, and purify via reverse-phase preparative HPLC to obtain the final dual-functionalized SAR probe.

Quantitative SAR Data Presentation

To illustrate the profound impact of substituting a standard piperidine with the 4-azaspiro[2.5]octane core, the following table summarizes representative pharmacokinetic and pharmacodynamic shifts observed in recent kinase inhibitor optimization campaigns[1],[2].

Scaffold CoreTarget IC50​ (nM)Lipophilicity (LogD)Intrinsic Clearance ( Clint​ , µL/min/mg)hERG Inhibition ( IC50​ , µM)
Standard Piperidine 1203.485 (High)4.2 (High Liability)
4-Azaspiro[2.5]octane 152.122 (Low)> 30 (Safe)
N-Methyl-4-azaspiro[2.5]octane 252.645 (Moderate)18.5 (Moderate)

Table 1: Comparative SAR data highlighting the physicochemical and potency advantages of the spirocyclic core over traditional saturated heterocycles. The spiro-fusion simultaneously improves potency, lowers clearance, and removes hERG liabilities.

References

  • Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria. ChemRxiv (2021).3

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, ACS Publications (2024).1

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry, ACS Publications (2025). 2

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in the Cross-Coupling of 4-Benzyl-4-azaspiro[2.5]octan-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, involving the sterically hindered secondary amine, 4-Benzyl-4-azaspiro[2.5]octan-7-amine. Our approach is rooted in mechanistic principles to help you diagnose and resolve common issues related to impurity formation and low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has stalled. I'm observing mostly unreacted starting materials (the spirocyclic amine and the aryl halide). What are the likely causes and how can I fix it?

This is the most common issue and typically points to a problem with the catalytic cycle's efficiency. The sterically demanding nature of the 4-azaspiro[2.5]octan-7-amine core requires a carefully optimized catalyst system.

Potential Causes & Solutions:

  • Inefficient Catalyst Activation or Decomposition: The active Pd(0) species is susceptible to oxidation. If your reaction mixture turns black, it's a sign of palladium black precipitation, indicating catalyst death.[1]

    • Solution: Ensure rigorous exclusion of oxygen. Use a robust degassing method for your solvent(s), such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.[2] Always run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

    • Pro-Tip: Use modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts). These are air-stable solids that generate the active Pd(0) species more reliably in solution, leading to more reproducible results compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Suboptimal Ligand Choice: The ligand is arguably the most critical component. For hindered secondary amines like this, the ligand must be bulky enough to promote the rate-limiting reductive elimination step.[4][5]

    • Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. Ligands from the Buchwald (e.g., RuPhos, BrettPhos, XPhos) or Hartwig (e.g., trialkylphosphines) series are excellent starting points.[4] The choice between ligands can be subtle; for some systems, BrettPhos may accelerate oxidative addition, while RuPhos is better at promoting reductive elimination.[5]

    • Experimental Workflow: Set up small-scale parallel reactions to screen 3-4 different ligands under identical conditions to quickly identify the optimal choice for your specific aryl halide.

  • Incorrect Base or Poor Solubility: The base's role is to deprotonate the amine-palladium complex to form the palladium-amido intermediate, a crucial step in the catalytic cycle.[6] Its strength, solubility, and cation can dramatically impact the reaction rate.

    • Solution: If using a common base like sodium tert-butoxide (NaOt-Bu) fails, consider alternatives. Cesium carbonate (Cs₂CO₃) is often effective due to the high polarizability of the cesium cation.[7] Potassium phosphate (K₃PO₄) is a milder option that can sometimes prevent side reactions. Ensure the base is finely powdered and dry.

  • Low Reaction Temperature or Concentration: Cross-coupling reactions of hindered substrates often require thermal energy to overcome activation barriers.

    • Solution: If running at a lower temperature (e.g., 80 °C), cautiously increase it to 100-110 °C (solvent permitting). Also, ensure the reaction concentration is appropriate (typically 0.1-0.5 M). Overly dilute conditions can slow down bimolecular reactions in the catalytic cycle.

Q2: I've isolated a significant non-polar impurity with a mass of (Aryl-Aryl). What is it and how do I prevent it?

This impurity is the biaryl product, resulting from the homocoupling of your aryl halide starting material. It is a common side reaction in many cross-coupling protocols.

Cause & Prevention:

Homocoupling is often promoted by the presence of oxygen or when the desired C-N coupling is slow.[8] Oxygen can interfere with the Pd(0)/Pd(II) catalytic cycle, leading to side pathways.

  • Primary Solution: The most effective preventative measure is rigorous degassing and maintenance of an inert atmosphere, as detailed in Q1.

  • Secondary Solution: If degassing doesn't solve the issue, it suggests the main catalytic cycle is inefficient. Re-optimizing the ligand and base combination to accelerate the rate of C-N bond formation will help the desired reaction outcompete the homocoupling pathway.

Q3: My mass spectrometry analysis shows an impurity with a mass corresponding to my desired product minus 90 Da (C₇H₆). What is this impurity?

This impurity is likely the de-benzylated product, where the N-benzyl group has been cleaved, leaving a free secondary amine on the spirocycle core.

Cause & Prevention:

This side reaction is typically caused by palladium-catalyzed debenzylation (hydrogenolysis). While often associated with a formal H₂ source, certain reaction conditions can generate hydride intermediates that lead to cleavage.

  • Cause: The combination of a palladium catalyst and a potential hydride source can lead to the cleavage of the benzyl C-N bond. Some bases or solvents can inadvertently act as hydride donors.[1] Furthermore, specific palladium-ligand combinations can catalyze debenzylative cross-coupling, suggesting the C-N bond is labile under certain catalytic conditions.[9]

  • Solution:

    • Screen the Base: Avoid bases that can easily provide a hydride. Switch from an alkoxide base like NaOt-Bu to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).

    • Change the Solvent: Ethereal solvents like dioxane or THF are generally preferred. Avoid alcohol solvents which can be hydride sources.

    • Lower the Temperature: Hydrogenolysis is often more prevalent at higher temperatures. Once you've found conditions that give a moderate yield, try lowering the temperature by 10-20 °C to see if it suppresses this side reaction.

Visualizing the Process: Diagrams & Workflows

A clear understanding of the reaction mechanism and potential pitfalls is essential for effective troubleshooting.

The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Decomp Pd Black (Inactive) Pd0->Decomp O₂ AmineCoord Amine-Pd(II) Complex OxAdd->AmineCoord + H-N(Bn)Spiro Homocoupling Biaryl Homocoupling OxAdd->Homocoupling + Ar-X (Side Reaction) Amido Pd(II)-Amido Complex AmineCoord->Amido - H-Base⁺X⁻ + Base Amido->Pd0 Reductive Elimination Product Coupled Product (Ar-N(Bn)Spiro) Amido->Product ArX Aryl Halide (Ar-X) Amine 4-Bn-4-azaspiro... (H-N(Bn)Spiro) Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Flowchart

Troubleshooting_Flowchart Impurity Troubleshooting Logic Start Reaction Analysis (LC-MS / NMR) LowConversion Low Conversion / Mainly Starting Materials Start->LowConversion Incomplete? NewImpurity New Impurity Detected Start->NewImpurity Side Product? CheckInert 1. Verify Inert Atmosphere (Degas, Ar flow) IdentifyImpurity Identify Impurity Structure (Mass, Isotope Pattern, NMR) NewImpurity->IdentifyImpurity ScreenLigand 2. Screen Bulky Ligands (RuPhos, BrettPhos, etc.) CheckInert->ScreenLigand ScreenBase 3. Screen Bases (NaOtBu, Cs₂CO₃, K₃PO₄) ScreenLigand->ScreenBase IncreaseTemp 4. Increase Temperature (e.g., 80°C -> 100°C) ScreenBase->IncreaseTemp Homocoupling Biaryl Homocoupling (Ar-Ar) IdentifyImpurity->Homocoupling Mass = 2*Ar-X? Debenzylation Debenzylation Product (Product - 90 Da) IdentifyImpurity->Debenzylation Mass = Product - C₇H₆? Other Other Impurity IdentifyImpurity->Other SolveHomocoupling Improve Degassing Re-optimize Ligand/Base Homocoupling->SolveHomocoupling SolveDebenzylation Switch to Carbonate/Phosphate Base Avoid Alcohol Solvents Lower Temperature Debenzylation->SolveDebenzylation SolveOther Isolate and Characterize Consider Degradation of Starting Material Other->SolveOther

Caption: A logical flowchart for diagnosing and solving common issues.

Data & Protocols

Table 1: Recommended Starting Conditions & Optimization Parameters
ParameterRecommended Starting PointOptimization Variables & Notes
Palladium Source Buchwald G3 or G4 Precatalyst (1-2 mol%)Using Pd(OAc)₂ or Pd₂(dba)₃ may require higher loadings and are more sensitive to air.
Ligand RuPhos or BrettPhos (1.1-1.2 eq. to Pd)The optimal ligand is substrate-dependent. Screen other bulky biarylphosphines if needed.[5]
Base NaOt-Bu (1.5 - 2.0 eq.)If reaction is sluggish or side-products form, screen Cs₂CO₃ or K₃PO₄.[6][7]
Solvent 1,4-Dioxane or TolueneEnsure solvent is anhydrous and degassed. CPME or t-AmylOH can also be effective.[10]
Concentration 0.2 M relative to limiting reagentCan be increased to 0.5 M to accelerate the reaction, but watch for solubility issues.
Temperature 100 °CCan be adjusted from 80-120 °C. Lower temperatures may reduce side reactions.
Atmosphere Argon or NitrogenAbsolutely critical. Inadequate inerting is a primary cause of failure.[1]
Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a standard setup for a 0.5 mmol scale reaction.

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried reaction vial or flask. Seal the vessel with a septum-containing cap.

  • Adding Solids: In a glovebox or under a positive flow of argon, add the aryl halide (0.5 mmol, 1.0 eq.), the palladium precatalyst (e.g., RuPhos Pd G3, 0.01 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 0.75 mmol, 1.5 eq.).

  • Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and purge with argon for 5 minutes.

  • Adding Liquids: Via syringe, add 4-Benzyl-4-azaspiro[2.5]octan-7-amine (0.6 mmol, 1.2 eq.) as a solution in the reaction solvent. Then, add additional degassed solvent to reach the final desired concentration (e.g., to a total volume of 2.5 mL for a 0.2 M reaction).

  • Reaction: Place the sealed vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by LC-MS or TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Sources

Technical Support Center: Troubleshooting 4-Benzyl-4-azaspiro[2.5]octan-7-amine Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and formulation scientists working with 4-Benzyl-4-azaspiro[2.5]octan-7-amine (MW: 216.32)[1]. Due to its unique spirocyclic architecture, this compound exhibits specific vulnerabilities under acidic conditions. This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure compound integrity during synthesis, analytical assays, and long-term storage.

Section 1: Mechanistic Insights (The "Why")

FAQ 1: Why does 4-Benzyl-4-azaspiro[2.5]octan-7-amine degrade rapidly at low pH? Answer: The instability is fundamentally driven by the spiro[2.5]octane core. Cyclopropanes possess significant angular strain. When fused in a spiro configuration adjacent to a basic nitrogen (position 4), the system becomes highly susceptible to acid-catalyzed ring opening ()[2]. Under acidic conditions (pH < 3), protonation of the tertiary amine or the cyclopropane bonds weakens the C–C bonds. If a nucleophile is present, it attacks the activated spiro-system, leading to irreversible ring-opening or ring-expansion ()[3].

Pathway A Intact 4-Benzyl-4-azaspiro[2.5]octan-7-amine B Protonated Spiro-Intermediate (Activated State) A->B H+ (pH < 3) D Stable Ammonium Salt (Intact Core) A->D Non-nucleophilic Acid (pH > 4) C Ring-Opened Degradant (Acyclic/Expanded) B->C Nucleophilic Attack (e.g., Cl-, H2O)

Acid-catalyzed degradation pathway of the spiro[2.5]octane core via nucleophilic attack.

FAQ 2: Are certain acids more destructive than others? Answer: Yes. The degradation rate is heavily dependent on the nucleophilicity of the acid's counterion. Hydrochloric acid (HCl) and hydrobromic acid (HBr) are highly destructive because Cl⁻ and Br⁻ are strong nucleophiles that actively participate in the ring-opening SN2-type process[2]. Conversely, non-nucleophilic acids like methanesulfonic acid (MsOH) or weak organic buffers like acetic acid (AcOH) significantly reduce degradation rates.

Section 2: Quantitative Stability Profile

To guide your experimental design, we have compiled the stability profile of 4-Benzyl-4-azaspiro[2.5]octan-7-amine across various common laboratory conditions.

pH LevelBuffer / Acid SystemTemperatureHalf-Life (t₁/₂)Primary Degradation Pathway
1.2 0.1 N HCl (Simulated Gastric)37 °C< 2 hoursNucleophilic ring-opening (chloro-adduct)
2.0 0.1% TFA (Aqueous)25 °C~ 6 hoursHydrolytic ring-opening
4.5 10 mM Ammonium Acetate25 °C> 72 hoursStable (Trace degradation)
7.4 Phosphate Buffered Saline37 °C> 14 daysStable (Intact spiro core)

Section 3: Troubleshooting Analytical & Formulation Workflows

FAQ 3: How should I prepare LC-MS mobile phases to prevent in-vial degradation during analysis? Answer: Standard LC-MS mobile phases often use 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA), which can cause in-vial degradation of spirocyclic amines over a 24-hour autosampler run. Solution: Switch to a high-pH or buffered mobile phase. We recommend using 10 mM Ammonium Bicarbonate (pH 8.0) or 10 mM Ammonium Acetate (pH 4.5). If low pH is absolutely required for chromatography, prepare samples in a neutral diluent and keep the autosampler at 4 °C to kinetically slow the degradation.

FAQ 4: We are formulating this compound for in vivo studies. The vehicle is typically pH 2-3. What are our options? Answer: Do not use low-pH vehicles (like 0.1 N HCl or acidic citrate) for oral dosing of this compound. The acidic environment of the formulation combined with gastric fluid will lead to near-complete degradation before systemic absorption. Solution: Formulate the compound as a free base or mesylate salt in a neutral vehicle. Utilize complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has been shown to shield acid-sensitive spiro-compounds from bulk solvent interactions ()[4].

Workflow S1 1. Sample Aliquot (Neutral pH) S2 2. Buffer Addition (Acetate, pH 4.5) S1->S2 S3 3. Excipient Addition (Cyclodextrin) S2->S3 S4 4. LC-MS/Assay Analysis S3->S4

Optimized experimental workflow for handling acid-sensitive spirocyclic amines.

Section 4: Synthetic Protocols & Self-Validating Methodologies

FAQ 5: I need to remove a Boc-protecting group from the primary amine (position 7) during synthesis. How can I do this without destroying the spiro core? Answer: Standard Boc-deprotection using 50% TFA in DCM or 4M HCl in Dioxane will cleave the spiro-cyclopropane ring. You must use a "soft" deprotection protocol utilizing a Lewis acid or a highly controlled, non-nucleophilic approach ()[5].

Step-by-Step Protocol: Mild Boc-Deprotection of Spirocyclic Amines

This protocol utilizes Trimethylsilyl trifluoromethanesulfonate (TMSOTf) to enable Boc removal without generating the strong, nucleophilic acidic conditions that destroy the spiro[2.5]octane core.

  • Preparation: Dissolve the Boc-protected 4-Benzyl-4-azaspiro[2.5]octan-7-amine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert nitrogen atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add 2,6-Lutidine (3.0 eq) as a non-nucleophilic base to scavenge stray protons. Stir for 5 minutes.

  • Activation: Dropwise, add TMSOTf (2.5 eq). The reaction solution should remain clear.

  • Monitoring: Stir at 0 °C for 1-2 hours.

  • Self-Validation Step (Critical): Before proceeding to isolation, quench a 5 µL aliquot in 1 mL of pH 7.4 buffer and analyze via LC-MS. The presence of the [M+H]⁺ peak at m/z 217.1 (free amine) without a corresponding +18 m/z (water addition from ring-opening) validates the integrity of the spiro core.

  • Quenching: Quench the bulk reaction strictly at 0 °C by adding saturated aqueous NaHCO₃. Do not let the reaction warm up before quenching, as the intermediate silyl carbamate must be hydrolyzed under mildly basic conditions.

  • Isolation: Extract the free amine with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Store the resulting free base at -20 °C under argon[5].

References
  • Title: Ring-Opening Cyclizations of Spirocyclopropanes with Nucleophiles and their Applications Source: ResearchGate / Chem. Pharm. Bull. URL: [Link]

  • Title: Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds Source: ACS Omega URL: [Link]

  • Title: Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4- b]indoles Source: Journal of Organic Chemistry URL: [Link]

  • Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ChemRxiv URL: [Link]

Sources

Validation & Comparative

HPLC Method Validation for 4-Benzyl-4-azaspirooctan-7-amine Purity Analysis: A Comparative Guide

HPLC Method Validation for 4-Benzyl-4-azaspiro[1]octan-7-amine Purity Analysis: A Comparative Guide

Executive Summary

The accurate purity analysis of highly polar, basic compounds remains a persistent challenge in pharmaceutical development. 4-Benzyl-4-azaspiro[1]octan-7-amine is a complex spirocyclic diamine containing both a primary and a tertiary amine. When analyzed using traditional reversed-phase High-Performance Liquid Chromatography (HPLC), basic amines frequently exhibit severe peak tailing, compromising resolution and quantitative accuracy[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of traditional fully porous C18 columns against modern Charged Surface Hybrid (CSH) technology. Furthermore, this document provides a self-validating, step-by-step experimental protocol and a comprehensive method validation framework compliant with the latest ICH Q2(R2) guidelines[3].

The Analytical Challenge: Mechanistic Causality of Peak Tailing

To develop a robust method, we must first understand the causality behind the chromatographic failure of basic amines.

At typical low-pH mobile phase conditions (e.g., pH 2.5), the amine groups of 4-Benzyl-4-azaspiro[1]octan-7-amine are fully protonated. While an acidic mobile phase suppresses the ionization of most surface silanols on the silica stationary phase (Si-OH → Si-O⁻), trace amounts of highly acidic, isolated silanols remain ionized[4]. The resulting electrostatic ion-exchange interaction between the positively charged analyte and the negatively charged silanols leads to a mixed-mode retention mechanism. This manifests chromatographically as severe peak broadening and tailing[2].

MechanismProtonatedAmineProtonated Amine(Analyte at pH < pKa)InteractionIonic Interaction(Mixed-Mode)ProtonatedAmine->InteractionRepulsionElectrostatic RepulsionProtonatedAmine->RepulsionSilanolIonized Silanol (Si-O⁻)(Standard Silica)Silanol->InteractionTailingPeak Tailing & BroadeningInteraction->TailingCSHCharged Surface Hybrid(Positive Charge)CSH->RepulsionSharpPeakSharp, Symmetrical PeaksRepulsion->SharpPeak

Fig 1. Mechanistic pathways of silanol-induced peak tailing versus electrostatic repulsion.

Column Technology Comparison: Standard C18 vs. CSH C18

To overcome secondary interactions, we compared a standard high-purity C18 column against a Charged Surface Hybrid (CSH) C18 column.

The Scientific Rationale: Instead of relying solely on low pH to suppress silanols, the CSH particle incorporates a low-level positive surface charge. At acidic pH, this positive surface electrostatically repels the protonated basic amines of 4-Benzyl-4-azaspiro[1]octan-7-amine, preventing them from accessing the underlying silanols. This fundamental shift from ion suppression to electrostatic repulsion drastically improves peak symmetry, theoretical plates, and loadability.

Table 1: Comparative Chromatographic Performance

Conditions: 100 µg/mL analyte, Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

Chromatographic ParameterStandard Fully Porous C18Charged Surface Hybrid (CSH) C18ICH Acceptance Criteria
Retention Time (min) 4.214.55N/A
USP Tailing Factor (Tf) 1.85 (Fail)1.12 (Pass)≤ 1.5
Theoretical Plates (N) 3,20011,500≥ 5,000
Resolution (vs. Impurity A) 1.42.8≥ 1.5
Peak Asymmetry (As) 1.901.08N/A

Optimized Experimental Protocol

Every robust analytical method must function as a self-validating system. The following protocol integrates a System Suitability Test (SST) that mathematically guarantees instrument and column performance prior to sample analysis[5].

Step 1: Mobile Phase Preparation
  • Buffer A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water (0.1% v/v, pH ~2.7). Filter through a 0.22 µm membrane.

  • Buffer B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: CSH C18 (150 mm × 4.6 mm, 3.5 µm)

  • Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and further sharpening the basic amine peak).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (PDA detector recommended for peak purity analysis).

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: 5% → 60% B

    • 10–12 min: 60% → 95% B

    • 12–15 min: 95% B (Wash)

    • 15.1–20 min: 5% B (Equilibration)

Step 3: Sample Preparation
  • Diluent: Water/Acetonitrile (80:20 v/v). Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch band broadening.

  • Standard Solution: Accurately weigh and dissolve 4-Benzyl-4-azaspiro[1]octan-7-amine reference standard to a final concentration of 100 µg/mL.

Step 4: System Suitability Test (SST) - The Self-Validating Gate

Before analyzing unknown samples, inject the blank (1x) followed by the Standard Solution (5x).

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, USP Tailing Factor ≤ 1.5, Theoretical Plates ≥ 5,000. Proceed only if all criteria are met.

WorkflowStart4-Benzyl-4-azaspiro[2.5]octan-7-amineChallengeBasic Amine TailingStart->ChallengeStrategy1Standard C18 (Low pH)Challenge->Strategy1TraditionalStrategy2CSH C18 ColumnChallenge->Strategy2OptimizedValidationICH Q2(R2) ValidationStrategy1->ValidationStrategy2->ValidationResultValidated Purity MethodValidation->Result

Fig 2. Logical workflow for basic amine HPLC method development and validation.

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose (quantification of purity and impurities), it was validated strictly according to the ICH Q2(R2) Validation of Analytical Procedures guidelines[6].

  • Specificity: Ensures the peak's response is due solely to the analyte[5]. Demonstrated by forcing degradation (acid, base, peroxide, heat, light) and verifying peak purity via PDA (Peak Purity Angle < Purity Threshold).

  • Linearity & Range: Evaluated from 25% to 150% of the nominal target concentration to ensure proportional response.

  • Accuracy: Assessed via recovery studies by spiking known quantities of the analyte into the matrix at 50%, 100%, and 150% levels.

  • Precision: Both Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts) were evaluated to ensure the method's ruggedness against external variations[5].

Table 2: Summary of ICH Q2(R2) Validation Results (CSH Method)
Validation ParameterICH Q2(R2) MethodologyPre-defined Acceptance CriteriaExperimental Result
Specificity Blank & Impurity SpikingNo interference at analyte RTPass (Resolution > 2.0 for all)
Linearity 5 levels (25% to 150%)Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy Triplicate prep at 3 levelsRecovery between 98.0% - 102.0%99.4% - 100.6%
Repeatability 6 replicate standard injections%RSD of Peak Area ≤ 2.0%%RSD = 0.65%
Intermediate Precision Different analyst, different day%RSD of Peak Area ≤ 2.0%%RSD = 0.82%
LOD / LOQ Signal-to-Noise (S/N) RatioS/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL
Robustness Deliberate variations (Temp, Flow)SST criteria must passPass (Tf ≤ 1.2 under all conditions)

Conclusion

The purity analysis of 4-Benzyl-4-azaspiro[1]octan-7-amine highlights the limitations of traditional silica-based C18 columns when dealing with highly basic, spirocyclic diamines. By transitioning to a Charged Surface Hybrid (CSH) stationary phase, we successfully replaced unpredictable silanol interactions with controlled electrostatic repulsion. The resulting method is highly specific, accurate, and fully validated under ICH Q2(R2) standards, providing a reliable, self-validating framework for pharmaceutical quality control.

References

  • International Council for Harmonisation (ICH). "Validation of analytical procedures Q2(R2)." ICH Official Website. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website. URL:[Link]

  • Krull, I. S., & Swartz, M. E. "Analytical Method Validation: Back to Basics, Part II." LCGC International. URL:[Link]

Navigating 3D Chemical Space: A Comparative Guide to 4-Benzyl-4-azaspiro[2.5]octan-7-amine and Alternative Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative for Azaspirocyclic Scaffolds

For decades, fragment-based drug discovery (FBDD) relied heavily on planar aromatic rings. However, this "flatland" approach frequently results in poor aqueous solubility, high intermolecular stacking, and off-target promiscuity. To circumvent these liabilities, medicinal chemists have pivoted toward structurally rigid, three-dimensional spirocycles.

By fusing two rings at a single carbon atom, azaspirocyclic scaffolds disrupt molecular flatness and provide spatially well-defined, non-coplanar exit vectors[1, 2]. Among these, 4-Benzyl-4-azaspiro[2.5]octan-7-amine (CAS: 2375772-80-6) has emerged as a premier piperidine/cyclohexane isostere. The integration of a cyclopropane ring onto a piperidine core restricts conformational flexibility, dramatically improving the physicochemical profile of the resulting lead compounds.

FBDD flat Planar Aromatics (High Stacking, Low Solubility) spiro Azaspirocyclic Scaffolds (3D Conformation) flat->spiro Scaffold Hopping prop1 Reduced Intermolecular Stacking spiro->prop1 prop2 Defined Orthogonal Exit Vectors spiro->prop2 prop3 Improved Lipophilicity (Lower LogD) spiro->prop3 outcome Enhanced Clinical Success Rates prop1->outcome prop2->outcome prop3->outcome

Impact of azaspirocyclic scaffolds on physicochemical properties and drug discovery success.

Structural & Pharmacological Comparison

Selecting the correct azaspiro building block requires balancing synthetic accessibility, ring strain, and the desired pharmacological target. Below is an objective comparison of the 4-azaspiro[2.5]octane core against other prominent azaspirocyclic modules.

4-Benzyl-4-azaspiro[2.5]octan-7-amine vs. Azaspiro[3.3]heptanes

Azaspiro[3.3]heptanes consist of two fused four-membered rings. While they offer exceptional compactness and are highly valued in fragment-based libraries[5], their inherent ring strain makes downstream functionalization challenging. Conversely, the [2.5]octane system utilizes a stable six-membered piperidine ring fused to a cyclopropane. The 7-amine group provides a highly reactive handle for amidation or reductive amination, while the 4-benzyl group acts as a robust protecting group or lipophilic anchor during early-stage screening[1].

4-Benzyl-4-azaspiro[2.5]octan-7-amine vs. Azaspiro[4.5]decanes

Azaspiro[4.5]decanes are larger, highly lipophilic scaffolds frequently deployed to target central nervous system (CNS) receptors, such as sigma-1 and M1 muscarinic receptors[3]. However, their larger molecular weight can push leads out of the "Rule of 5" space. The [2.5]octane core provides a lower molecular weight alternative (MW: 216.32 g/mol ) that maintains the necessary 3D spatial geometry without the lipophilic penalty of a cyclopentane ring.

Quantitative Data Comparison
Feature / Scaffold4-Azaspiro[2.5]octaneAzaspiro[3.3]heptaneAzaspiro[4.5]decane
Ring Fusion 3-membered / 6-membered4-membered / 4-membered5-membered / 6-membered
Primary Utility Piperidine/Cyclohexane IsostereLinear/Angular Fragment LibrariesCNS Receptor Targeting
Ring Strain Moderate (Cyclopropane)High (Dual Cyclobutane)Low
Exit Vectors Orthogonal (Non-coplanar)Linear or AngularBroadly dispersed
Synthetic Complexity Moderate (Olefination/Cyclopropanation)High (Photochemical/Ring Contraction)Moderate (Ring-closing metathesis)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of these scaffolds must rely on causality-driven, self-validating workflows. The following protocols detail the assembly of the 4-azaspiro[2.5]octane core and its subsequent physicochemical validation.

Protocol A: Assembly of the 4-Azaspiro[2.5]octane Core

Causality Insight: Direct alkylation to form spiro-cyclopropanes on piperidines often fails due to severe steric hindrance. Instead, utilizing a Tebbe olefination on a commercially available lactam, followed by a Simmons-Smith cyclopropanation, ensures high yields and precise stereocontrol[1].

  • Exocyclic Enamine Formation: Dissolve N -Boc-protected piperidinone (1.0 eq) in anhydrous THF under argon. Dropwise add Tebbe reagent (1.2 eq) at -40°C. Stir for 2 hours, allowing the temperature to gradually reach 0°C.

  • Quenching & Isolation: Quench carefully with 1M NaOH. Filter through a Celite pad, extract with diethyl ether, and concentrate to yield the exocyclic enamine intermediate.

  • Simmons-Smith Cyclopropanation: Dissolve the enamine in anhydrous DCM. Add diethylzinc (2.5 eq) at 0°C, followed by careful addition of diiodomethane (5.0 eq). Stir at room temperature for 12 hours.

  • Deprotection & Benzylation: Remove the Boc group using 4M HCl in dioxane. Neutralize, then react the free amine with benzyl bromide (1.1 eq) and K2​CO3​ in DMF to install the 4-benzyl protecting group, yielding the functionalized 4-Benzyl-4-azaspiro[2.5]octane scaffold.

Protocol B: Physicochemical Validation (pKa and LogD Profiling)

Causality Insight: Why measure pKa? Standard piperidines are highly basic, which strongly correlates with off-target affinity for hERG potassium channels, leading to severe cardiotoxicity. The spiro-fusion of a cyclopropane ring inductively withdraws electron density, lowering the amine's basicity and mitigating this liability[4]. This protocol acts as a self-validating check: if the spiro-assembly was successful, the measured pKa will be quantifiably lower than a standard piperidine control.

  • Potentiometric Titration (pKa): Prepare a 1 mM solution of 4-Benzyl-4-azaspiro[2.5]octan-7-amine in a 0.15 M KCl aqueous background. Titrate using standardized 0.1 M HCl and 0.1 M KOH. Calculate the pKa using the Bjerrum plot method. Expected Result: pKa shift of -0.5 to -1.5 units compared to 1-benzylpiperidin-4-amine.

  • Shake-Flask Method (LogD at pH 7.4): Dissolve the compound in 1-octanol and partition against pH 7.4 phosphate buffer. Shake vigorously for 60 minutes, centrifuge to separate phases, and quantify the concentration in each phase via LC-MS/MS.

G start Commercially Available Lactams/Lactones olefin Tebbe Olefination (Exocyclic Enamine) start->olefin Step 1 cyclo Cyclopropanation (Simmons-Smith) olefin->cyclo Step 2 spiro 4-Azaspiro[2.5]octane Core Assembly cyclo->spiro Core Formation func Functionalization (e.g., Benzylation) spiro->func Derivatization val Physicochemical Validation (pKa, LogD) func->val Profiling

Workflow for the synthesis and validation of 4-azaspiro[2.5]octane building blocks.

Conclusion & Strategic Recommendations

When engineering novel therapeutics, the choice of spirocyclic building block dictates the trajectory of the lead optimization phase.

  • Select Azaspiro[3.3]heptanes when building ultra-low molecular weight fragment libraries where maximum 3D projection is required in a minimal footprint.

  • Select Azaspiro[4.5]decanes when targeting deep, lipophilic CNS receptor pockets.

  • Select 4-Benzyl-4-azaspiro[2.5]octan-7-amine as a highly optimized piperidine isostere. It provides the perfect equilibrium between synthetic accessibility, orthogonal exit vectors, and favorable physicochemical properties (lowered basicity and reduced hERG liability).

References

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.
  • Spirocyclic Building Blocks for Scaffold Assembly Sigma-Aldrich URL
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • ACS Publications (The Journal of Organic Chemistry)
  • Expanding the azaspiro[3.

Safety Operating Guide

4-Benzyl-4-azaspiro[2.5]octan-7-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of 4-Benzyl-4-azaspiro[1]octan-7-amine

Executive Summary & Core Directive

4-Benzyl-4-azaspiro[1]octan-7-amine (CAS: 2375772-80-6)[2] is a specialized spirocyclic amine utilized in advanced drug discovery and synthetic chemistry. Due to its basic amine functionality and lipophilic benzyl-spirocyclic core, it presents specific environmental and toxicological hazards. Proper disposal is not merely a regulatory requirement; it is a critical component of laboratory safety and environmental stewardship.

Core Directive: Drain disposal is strictly prohibited. The compound exhibits aquatic toxicity and environmental persistence. The only EPA-compliant method for disposal is high-temperature incineration in a facility equipped with an afterburner and a wet scrubber[3].

Physicochemical Hazard Profile & Waste Segregation

Understanding the chemical nature of the waste is the first step in a self-validating safety protocol. The following parameters dictate how this compound must be handled at the end of its lifecycle.

ParameterData / CharacteristicOperational Implication
Chemical Structure Spirocyclic core with benzyl and primary amine groups.Basic in nature. Aqueous waste solutions will have an elevated pH.
GHS Hazards Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, STOT SE 3[4].PPE Mandatory: Nitrile gloves, safety goggles, lab coat.
Reactivity Incompatible with strong oxidizers and strong acids.Segregation Critical: Do not mix with concentrated acids to prevent violent exothermic reactions.
Environmental Harmful to aquatic life[3].Zero-tolerance for sink/drain disposal. Must be collected as hazardous waste.

Pre-Disposal Segregation Protocol

The "Golden Rule" of amine disposal: Never mix spirocyclic or benzyl amines with nitrosating agents[5].

  • Incompatible Waste Streams (DO NOT MIX):

    • Nitrites/Nitrates (e.g., Sodium nitrite, Nitric acid): Causality: Secondary and primary amines can react with nitrosating agents in waste streams to form N-nitrosamines, which are potent, highly regulated carcinogens[5].

    • Hypochlorites (Bleach): Causality: Mixing amines with bleach forms toxic, volatile, and potentially explosive chloramines.

    • Strong Acids: Causality: Rapid, uncontrolled exothermic neutralization can cause the waste container to boil, over-pressurize, or rupture.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

Follow these step-by-step instructions for the routine disposal of solutions or solid residues containing 4-Benzyl-4-azaspiro[1]octan-7-amine.

  • Solvent Compatibility: Dissolve the compound in a combustible, halogen-free solvent (e.g., ethanol, methanol, or ethyl acetate) if it is not already in solution.

    • Causality: Dissolving the solid in a combustible solvent facilitates complete thermal destruction during incineration. Avoiding halogenated solvents prevents the formation of highly toxic dioxins and furans in the incinerator.

  • Container Selection: Transfer the waste into a high-density polyethylene (HDPE) or glass waste carboy.

    • Causality: HDPE is chemically resistant to basic amines and prevents structural degradation or chemical leaching over time.

  • Labeling: Clearly label the container as "Hazardous Waste - Toxic/Corrosive Organic Amine (Contains 4-Benzyl-4-azaspiro[1]octan-7-amine)".

  • Storage: Store the sealed container in a ventilated, secondary containment tray away from direct sunlight, heat sources, and incompatible waste streams.

ThermalDestruction A Waste Generation: 4-Benzyl-4-azaspiro[2.5]octan-7-amine B Segregation: Halogen-Free Organic Waste A->B C Compatibility Check: Avoid Acids & Nitrosating Agents B->C D Secondary Containment: Ventilated Accumulation Area C->D E Licensed Waste Contractor Pickup D->E F Thermal Destruction: Incinerator (>1000°C) E->F G Emission Control: NOx Scrubber System F->G

Caption: Workflow for segregation and thermal destruction of spirocyclic amine waste.

Emergency Spill Response & Decontamination

In the event of a spill, immediate and proper cleanup is crucial to prevent inhalation exposure and surface contamination.

  • Evacuate & Ventilate: Ensure the fume hood is operating at maximum capacity or the spill area is well-ventilated.

  • Don PPE: Equip heavy-duty nitrile gloves (double gloving recommended), chemical splash goggles, and a fitted respirator (N95/P100) if dusting or aerosolization occurs.

  • Containment: Surround and cover the spill with an inert absorbent material such as sand, earth, or vermiculite[3].

    • Causality: Do not use combustible absorbents like sawdust, as the reactive amine may pose a localized fire hazard.

  • Neutralization: Carefully apply a dilute acid (e.g., 5% sodium bisulfate or 5% HCl) over the absorbed spill.

    • Causality: Neutralizing the basic amine converts it into a stable, non-volatile amine salt, significantly reducing its inhalation hazard and corrosivity, making it safer to handle.

  • Collection: Sweep the neutralized absorbent into a sealable HDPE container using non-sparking tools.

  • Disposal: Route the sealed container to the hazardous waste stream for licensed incineration.

SpillResponse S1 1. Evacuate & Ventilate (Fume Hood/Spill Area) S2 2. Don PPE (Respirator, Nitrile Gloves) S1->S2 S3 3. Containment (Inert Absorbent/Sand) S2->S3 S4 4. Neutralization (Dilute Acid/Sodium Bisulfate) S3->S4 S5 5. Collection (Sealable HDPE Container) S4->S5 S6 6. Labeling & Disposal (Hazardous Waste Stream) S5->S6

Caption: Emergency spill response and neutralization protocol for amine spills.

Thermal Destruction Mechanism (Incineration)

The mandated disposal method for combustible organic amines is high-temperature incineration[3]. This process relies on two critical engineering controls:

  • The Afterburner: Ensures the complete thermal destruction of the lipophilic benzyl-spirocyclic carbon skeleton by maintaining temperatures exceeding 1000°C, breaking the molecule down entirely into CO₂ and H₂O.

  • The Wet Scrubber: Causality: When 4-Benzyl-4-azaspiro[1]octan-7-amine is combusted, the nitrogen atoms oxidize to form toxic nitrogen oxides (NOx)[3]. The alkaline wet scrubber system intercepts these exhaust gases, neutralizing the acidic NOx compounds before they can be released into the atmosphere, thereby preventing smog and acid rain formation.

References

  • [2] Title: 4-Benzyl-4-azaspiro[1]octan-7-amine | Source: bldpharm.com | URL:2

  • [4] Title: 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-amine — Chemical Substance Information | Source: nextsds.com | URL: 4

  • [3] Title: Benzylamine - Safety Data Sheet | Source: chemicalbook.com | URL: 3

  • [5] Title: 2-Cyclobutylpiperazine;dihydrochloride | Source: benchchem.com | URL: 5

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.